molecular formula C12H5Cl5 B1583741 2,3,4',5,6-Pentachlorobiphenyl CAS No. 68194-11-6

2,3,4',5,6-Pentachlorobiphenyl

Número de catálogo: B1583741
Número CAS: 68194-11-6
Peso molecular: 326.4 g/mol
Clave InChI: ZDDZPDTVCZLFFC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,3,4',5,6-Pentachlorobiphenyl is a useful research compound. Its molecular formula is C12H5Cl5 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3,4',5,6-Pentachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.32e-08 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3,4',5,6-Pentachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4',5,6-Pentachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,2,4,5-tetrachloro-3-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)10-11(16)8(14)5-9(15)12(10)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDZPDTVCZLFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074199
Record name 2,3,4',5,6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68194-11-6
Record name 2,3,4',5,6-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4',5,6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4',5,6-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ53DM90UT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

physicochemical properties of 2,3,4',5,6-Pentachlorobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Analytical Protocols for PCB 117 (2,3,4',5,6-Pentachlorobiphenyl)

Part 1: Executive Summary & Molecular Identity

2,3,4',5,6-Pentachlorobiphenyl , designated as PCB 117 under the Ballschmiter & Zell (BZ) nomenclature, is a specific congener within the pentachlorobiphenyl homolog group. Unlike the notorious "dioxin-like" PCBs (such as PCB 126), PCB 117 is a di-ortho substituted congener. This structural feature imposes significant steric hindrance, preventing the molecule from adopting a coplanar conformation.

Consequently, PCB 117 exhibits negligible affinity for the Aryl Hydrocarbon Receptor (AhR) but possesses potent neurotoxic capabilities through Ryanodine Receptor (RyR) sensitization . This guide provides a definitive physicochemical profile, synthesis pathways, and analytical workflows for researchers utilizing PCB 117 as a toxicological standard or environmental marker.

Identity Matrix
Parameter Data
IUPAC Name 2,3,4',5,6-Pentachlorobiphenyl
BZ Number PCB 117
CAS Registry Number 68194-11-6
Molecular Formula C₁₂H₅Cl₅
Molecular Weight 326.43 g/mol
Structure Type Di-ortho substituted (Non-planar)

Part 2: Physicochemical Data Matrix

The following data represents a synthesis of experimental values and high-confidence QSAR predictions for the pure crystalline congener.

Property Value / Range Significance
Physical State Crystalline Solid (White/Colorless)Standard handling requires solid-phase safety protocols.
Melting Point ~120–125 °C (Predicted)*High lattice energy due to symmetry; distinct from solvent-solvated forms.
Boiling Point 360–380 °C (at 760 mmHg)Semi-volatile; amenable to Gas Chromatography (GC).
Log Kow 6.50 – 6.90Highly lipophilic; indicates strong bioaccumulation potential in adipose tissue.
Water Solubility < 0.01 mg/L (at 25 °C)Hydrophobic; requires organic solvents (Hexane, Isooctane) for extraction.
Vapor Pressure ~1.0 × 10⁻⁵ Pa (at 25 °C)Persistent in soil/sediment; atmospheric transport occurs via particulate binding.
Henry’s Law Constant ~3.0 × 10⁻⁴ atm-m³/molVolatilization from water bodies is a significant environmental fate pathway.

*Note: Experimental melting points for specific non-toxic congeners like PCB 117 are often sparse in literature compared to dioxin-like congeners. Values are estimated based on homologous series trends.

Part 3: Structural Dynamics & Atropisomerism

The toxicity of PCBs is dictated by their ability to rotate around the biphenyl bond.

  • Steric Inhibition: PCB 117 possesses chlorine atoms at the 2, 6 (Ring A) and 4' (Ring B) positions. The two ortho-chlorines on Ring A create a steric barrier that prevents the two phenyl rings from becoming coplanar.

  • Biological Consequence: Because it cannot flatten, PCB 117 cannot fit into the binding pocket of the Ah Receptor. Instead, its non-planar, globular shape facilitates interaction with the Ryanodine Receptor (RyR) in calcium signaling pathways.

G Substituents 2,6-Di-ortho Substitution Steric Steric Hindrance (High Rotation Barrier) Substituents->Steric Conformation Non-Planar Configuration Steric->Conformation AhR Ah Receptor (No Binding) Conformation->AhR Low Affinity RyR Ryanodine Receptor (Sensitization) Conformation->RyR High Affinity Toxicity Neurotoxicity (Ca2+ Dysregulation) RyR->Toxicity

Figure 1: Structure-Activity Relationship (SAR) pathway for PCB 117, highlighting the shift from dioxin-like toxicity to neurotoxicity.

Part 4: Chemical Synthesis Protocol (Suzuki-Miyaura Coupling)

For researchers requiring high-purity standards (>99%) for toxicological assays, the Suzuki-Miyaura coupling is the preferred synthetic route due to its regioselectivity.

Reaction Logic: Coupling a sterically hindered aryl halide with an aryl boronic acid using a Palladium (Pd) catalyst.[1]

Protocol:

  • Reagents:

    • Precursor A: 1-Bromo-2,3,5,6-tetrachlorobenzene (Ring A).

    • Precursor B: 4-Chlorophenylboronic acid (Ring B).

    • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).

    • Base: Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄).

    • Solvent: Toluene/Ethanol/Water (biphasic system).

  • Procedure:

    • Step 1: Dissolve Precursor A (1.0 eq) and Precursor B (1.1 eq) in Toluene under Nitrogen atmosphere.

    • Step 2: Add aqueous Na₂CO₃ (2M) and degas the mixture for 15 minutes.

    • Step 3: Add Pd catalyst (3-5 mol%) and reflux at 90-110 °C for 12-24 hours.

    • Step 4: Monitor reaction progress via TLC (Hexane mobile phase).

    • Step 5 (Workup): Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

    • Step 6 (Purification): Recrystallize from Methanol or purify via Silica Gel Chromatography (100% Hexane) to remove de-halogenated byproducts.

Part 5: Analytical Methodology (GC-ECD/MS)

Detection of PCB 117 in biological or environmental matrices requires rigorous cleanup to remove lipids and interfering congeners.

Workflow Diagram

Analysis Sample Sample Matrix (Tissue/Sediment) Extract Soxhlet Extraction (Hexane:Acetone 1:1) Sample->Extract LipidRem Lipid Removal (H2SO4 Treatment) Extract->LipidRem Remove Fats Fract Fractionation (Florisil Column) LipidRem->Fract Remove Polar Interferences Inst Instrumental Analysis (GC-ECD / GC-MS) Fract->Inst Data Quantification (Internal Std: PCB 209) Inst->Data

Figure 2: Analytical workflow for the isolation and quantification of PCB 117.

Instrumental Parameters (GC-ECD)
  • Column: Fused silica capillary column (e.g., DB-5 or HT-8), 60m x 0.25mm ID.

  • Carrier Gas: Hydrogen or Helium (constant flow).

  • Injection: Splitless mode (250 °C).

  • Oven Program:

    • Start: 100 °C (hold 2 min).

    • Ramp 1: 15 °C/min to 160 °C.

    • Ramp 2: 2 °C/min to 300 °C (critical for congener separation).

  • Detector: Electron Capture Detector (ECD) at 320 °C. Note: ECD is highly sensitive to the 5 chlorine atoms.

Part 6: Toxicological Profile & Mechanism

Critical Distinction: Researchers must not conflate PCB 117 with dioxin-like PCBs.

  • Neurotoxicity (Ryanodine Receptor Sensitization): PCB 117 acts as a nanomolar-potency sensitizer of RyR1 and RyR2 channels. It stabilizes the receptor in an "open" state, leading to uncontrolled calcium leakage from the sarcoplasmic/endoplasmic reticulum. This mechanism is linked to dendritic arborization defects and potential neurodevelopmental disorders.

  • Metabolic Stability: Due to the 2,3,5,6 substitution pattern on Ring A, the molecule is resistant to metabolic attack at the 3,4 positions (blocked by chlorines). However, the 4'-monochlorinated ring (Ring B) has open meta-positions (2',3',5',6'), making it a candidate for slow hydroxylation by CYP enzymes, potentially forming hydroxylated PCB metabolites (OH-PCBs) which are endocrine disruptors.

References

  • Ballschmiter, K., & Zell, M. (1980). Analysis of Polychlorinated Biphenyls (PCB) by Glass Capillary Gas Chromatography. Fresenius' Zeitschrift für analytische Chemie, 302, 20-31.

  • Pessah, I. N., et al. (2010). Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity.[2] Pharmacology & Therapeutics, 125(2), 260–285.[2]

  • Hansen, L. G. (1998). The Ortho Side of PCBs: Occurrence and Disposition. Kluwer Academic Publishers. (Definitive text on non-dioxin-like PCBs).
  • US EPA. (2021). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.

  • PubChem Database. (2023). 2,3,4',5,6-Pentachlorobiphenyl (PCB 117) Compound Summary.

Sources

Molecular Mechanism of Action: 2,3,4',5,6-Pentachlorobiphenyl (PCB 121)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Toxicologists, Drug Discovery Scientists, and Environmental Health Researchers

Executive Summary: The Non-Dioxin-Like Paradigm

2,3,4',5,6-Pentachlorobiphenyl (IUPAC No. 121) represents a distinct class of polychlorinated biphenyls (PCBs) characterized by di-ortho substitution (chlorines at positions 2 and 6). Unlike "dioxin-like" (DL) congeners (e.g., PCB 126) that assume a coplanar conformation and bind the Aryl Hydrocarbon Receptor (AhR), PCB 121 is sterically hindered from planarity.

Consequently, its toxicity is not mediated by the canonical AhR-CYP1A1 induction pathway. Instead, PCB 121 acts as a potent modulator of intracellular calcium signaling, primarily by sensitizing Ryanodine Receptors (RyR) and disrupting dopaminergic transport. This guide delineates the molecular causality of these non-dioxin-like (NDL) mechanisms.

Structural Determinants & Physicochemistry

The biological activity of PCB 121 is strictly dictated by its chlorine substitution pattern.

The Ortho-Effect and Steric Hindrance

The presence of chlorine atoms at the 2 and 6 positions (ortho) on the biphenyl ring creates significant steric repulsion against the opposing ring.

  • Consequence: The two phenyl rings are forced to rotate out of alignment, resulting in a non-coplanar twist (approx. 60–90° dihedral angle).

  • Exclusion: This non-planar shape physically prevents PCB 121 from fitting into the ligand-binding pocket of the AhR, rendering it inactive as a dioxin mimic.

Structure-Activity Relationship (SAR) Data
FeaturePCB 121 ConfigurationMechanistic Implication
Ortho-Substitution Di-ortho (2, 6)Prevents AhR binding; Enables RyR interaction.
Para-Substitution Mono-para (4')Modulates lipophilicity; Para-chlorines generally reduce RyR potency compared to tri-ortho congeners (e.g., PCB 95) but maintain NDL activity.
Meta-Substitution Di-meta (3, 5)Increases metabolic stability against CYP450 degradation.

Primary Molecular Target: Ryanodine Receptor (RyR) Sensitization

The dominant mechanism of action for PCB 121 is the allosteric modulation of Ryanodine Receptors (RyR1 in skeletal muscle, RyR2 in neurons/cardiac tissue).

The FKBP12 Disruption Model

Research indicates that NDL-PCBs do not bind to the ryanodine binding site directly but rather interact with the RyR complex to alter its gating kinetics.

  • Resting State: Under normal conditions, the immunophilin protein FKBP12 (12-kDa FK506-binding protein) binds to the RyR tetramer, stabilizing the channel in a closed state and preventing calcium leak.

  • PCB Interaction: PCB 121 binds to a distinct hydrophobic pocket on the RyR complex.

  • Allosteric Shift: This binding reduces the affinity of FKBP12 for RyR, promoting FKBP12 dissociation or destabilization.

  • Channel Locking: Without FKBP12 stabilization, the RyR channel transitions into a subconductance state (locked open), leading to a continuous, uncontrolled efflux of Ca²⁺ from the sarcoplasmic/endoplasmic reticulum (SR/ER) into the cytoplasm.

Pathway Visualization

The following diagram illustrates the divergence between Dioxin-Like and Non-Dioxin-Like signaling, highlighting the PCB 121 pathway.

PCB_Mechanism PCB121 PCB 121 (2,3,4',5,6-Pentachlorobiphenyl) Steric Steric Hindrance (Non-Coplanar) PCB121->Steric 2,6-Di-ortho Cl AhR Aryl Hydrocarbon Receptor (AhR) Steric->AhR NO BINDING RyR Ryanodine Receptor (RyR1 / RyR2) Steric->RyR High Affinity Binding FKBP12 FKBP12 Protein (Stabilizer) RyR->FKBP12 Destabilizes Interaction Ca_Leak Uncontrolled Ca2+ Efflux (Subconductance State) FKBP12->Ca_Leak Loss of Inhibition Neurotox Dendritic Retraction & Neurotoxicity Ca_Leak->Neurotox Ca2+ Dependent Signaling

Figure 1: Mechanistic divergence of PCB 121. Unlike coplanar PCBs, PCB 121 bypasses AhR and directly targets the RyR-FKBP12 complex.

Secondary Mechanism: Neurotoxicity & Dopamine Transport

Beyond calcium signaling, PCB 121 exhibits neurotoxic properties common to ortho-substituted congeners.

VMAT2 Inhibition

NDL-PCBs inhibit the Vesicular Monoamine Transporter 2 (VMAT2) .

  • Mechanism: By inhibiting VMAT2, PCB 121 prevents the sequestration of cytosolic dopamine into synaptic vesicles.

  • Outcome: Cytosolic dopamine accumulates and undergoes auto-oxidation, generating reactive oxygen species (ROS) and dopamine-quinones, which are toxic to dopaminergic terminals.

Dendritic Arborization Defects

The Ca²⁺ dysregulation caused by RyR sensitization activates Ca²⁺-dependent proteases (e.g., calpain) and phosphatases (e.g., calcineurin). This aberrant signaling leads to the retraction of dendritic spines and inhibition of neurite outgrowth, a hallmark of developmental neurotoxicity.

Experimental Protocols for Validation

To validate the mechanism of PCB 121 in a research setting, the following self-validating protocols are recommended.

Protocol A: [³H]-Ryanodine Binding Assay

Purpose: To quantify the potency of PCB 121 in stabilizing the high-affinity open state of RyR.

Reagents:

  • Junctional Sarcoplasmic Reticulum (JSR) vesicles (isolated from rabbit skeletal muscle).

  • [³H]-Ryanodine (1–5 nM).

  • Assay Buffer: 20 mM HEPES, 250 mM KCl, 15 mM NaCl, 50 µM CaCl₂ (Critical: Optimal Ca²⁺ is required for ryanodine binding).

Workflow:

  • Preparation: Incubate JSR protein (50 µg) with Assay Buffer at 37°C.

  • Treatment: Add PCB 121 (dissolved in DMSO) at increasing concentrations (0.1 µM to 50 µM).

    • Control: DMSO vehicle (1% final).

    • Positive Control: PCB 95 (known potent activator).

  • Labeling: Add [³H]-Ryanodine and incubate for 3 hours.

  • Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester to trap membrane-bound ligand.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Validation Check: Specific binding is defined as Total Binding minus Non-Specific Binding (determined in the presence of 10 µM unlabeled ryanodine). PCB 121 should show a dose-dependent increase in specific binding (bell-shaped curve is common at very high concentrations).

Protocol B: Intracellular Calcium Imaging (Fura-2)

Purpose: To visualize functional Ca²⁺ release in live cells.

Workflow Visualization:

Calcium_Imaging Load Load Cells (Fura-2 AM, 30 min) Wash Wash & De-esterify (Ca2+ Free Buffer) Load->Wash Base Record Baseline (340/380nm Ratio) Wash->Base Inject Inject PCB 121 (1-10 µM) Base->Inject Response Measure Ca2+ Spike (>20% increase) Inject->Response Block Validation: Pre-treat with Ryanodine/Dantrolene Block->Inject Inhibits

Figure 2: Fura-2 ratiometric imaging workflow. Pre-treatment with RyR inhibitors (Dantrolene) serves as the validation step to confirm target specificity.

References

  • Pessah, I. N., et al. (2010). Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity. Pharmacology & Therapeutics.[1] Link

  • Safe, S., et al. (1985).[2] PCBs: Structure-Function Relationships and Mechanism of Action.[1][2] Environmental Health Perspectives. Link

  • Kodavanti, P. R. S. (2016). Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens.[3][4] Biomarkers in Neuropsychiatry. Link

  • Niknam, Y., et al. (2013). Structure-Activity Relationships of Non-Coplanar PCBs toward Skeletal Muscle Ryanodine Receptors.[1] Toxicological Sciences. Link

  • US EPA. (2023). Learn about Polychlorinated Biphenyls (PCBs).[1][5][6][7][8][9][10][11][12][13] United States Environmental Protection Agency.[13] Link

Sources

Methodological & Application

Application and Protocol for the Determination of PCB 121 in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of PCB 121

Polychlorinated biphenyls (PCBs) are a class of 209 synthetic organochlorine compounds (congeners) that were widely used in industrial applications due to their chemical stability, non-flammability, and electrical insulating properties.[1][2] Despite a global production ban under the 2001 Stockholm Convention on Persistent Organic Pollutants (POPs), their resistance to degradation leads to their continued presence and bioaccumulation in the environment.[1][3]

PCB 121 (2,3',4,5',6-Pentachlorobiphenyl) is a specific pentachlorobiphenyl congener. While not always included in the list of "dioxin-like" PCBs, its persistence, potential for bioaccumulation, and classification as an endocrine disruptor necessitate sensitive and reliable monitoring in environmental matrices such as soil, sediment, water, and biota.[4]

The analytical challenge lies in accurately quantifying PCB 121, often at trace levels, within complex environmental samples. These matrices contain a multitude of interfering compounds (e.g., lipids, humic acids, other organochlorine pesticides) that can obscure analytical results. Therefore, a robust methodology encompassing efficient extraction, rigorous cleanup, and selective determination is paramount for generating high-quality, defensible data.

This document provides a comprehensive guide based on established principles from U.S. Environmental Protection Agency (EPA) methods, such as EPA 8082A, and current scientific literature.[5][6][7] It is designed for researchers and analytical scientists, offering detailed protocols and explaining the causality behind critical experimental choices.

Principle of the Analytical Workflow

The determination of PCB 121 follows a multi-step process designed to isolate the target analyte from the sample matrix and remove interfering substances prior to instrumental analysis. The fundamental steps are:

  • Sample Extraction: Utilizing solvent-based techniques to move PCB 121 from the solid or aqueous sample matrix into an organic solvent. The choice of method is matrix-dependent.

  • Extract Cleanup: A critical step to remove co-extracted interfering compounds. This is often accomplished using adsorption chromatography.

  • Concentration & Solvent Exchange: Reducing the extract volume to achieve desired detection limits and exchanging the solvent to one compatible with the analytical instrument.[8]

  • Instrumental Analysis: Separating and quantifying PCB 121 using high-resolution gas chromatography, typically coupled with an electron capture detector (GC-ECD) for sensitivity or a mass spectrometer (GC-MS) for definitive identification.[9][10]

G cluster_prep Sample Preparation & Extraction cluster_cleanup Purification cluster_analysis Analysis & Reporting Sample Environmental Sample (Soil, Sediment, Water) Spike Spike with Surrogates (e.g., TCMX, DCB) Sample->Spike Extract Solvent Extraction (PLE or Soxhlet) Spike->Extract Quant Quantification (Internal Standard Method) Spike->Quant Recovery Check Cleanup Adsorption Chromatography (e.g., Sulfuric Acid/Silica Gel) Extract->Cleanup Concentrate Concentration & Solvent Exchange Cleanup->Concentrate GCMS GC-MS/MS Analysis Concentrate->GCMS GCMS->Quant Report Data Review & Report Quant->Report

Fig 1. General analytical workflow for PCB 121 determination.

Physicochemical Properties of PCB 121

Understanding the properties of PCB 121 is essential for designing effective analytical methods. Its characteristics dictate its environmental behavior and inform choices for extraction solvents and chromatographic materials.

PropertyValue / DescriptionSignificance for Analysis
Chemical Formula C₁₂H₅Cl₅Molecular weight (326.44 g/mol ) is used for MS identification.
CAS Number 56558-18-0Unique identifier for substance tracking and ordering.[11]
Physical State Solid at room temperature.[4]Affects standard preparation.
Solubility Practically insoluble in water; soluble in nonpolar organic solvents (e.g., hexane, dichloromethane).[2][4][12]Basis for liquid-liquid or solid-liquid extraction into organic solvents.
Lipophilicity High (Log Kₒw is high, though not specified in searches).Tends to accumulate in fatty tissues (biota) and organic matter (soil/sediment), necessitating aggressive extraction and lipid removal steps.
Vapor Pressure Low.[2]Not highly volatile, but care must be taken to avoid evaporative loss during sample concentration steps.
Chemical Stability Resistant to acids, alkalis, and thermal degradation.[12]Allows for the use of harsh cleanup reagents (e.g., sulfuric acid) that destroy interfering compounds but leave PCBs intact.

Detailed Protocols

Safety Precaution: PCB 121 is a suspected carcinogen and toxic substance.[2] All work must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. All solvents are flammable and should be handled with care.

Protocol 1: Sample Extraction from Soil and Sediment

This protocol is based on the principles of Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), which is highly efficient in terms of solvent use and time.[13][14] Soxhlet extraction (EPA Method 3540C) is a classic and reliable alternative.[15]

Rationale: PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. This overcomes the strong adsorptive forces between the nonpolar PCB 121 and the organic carbon fraction of the soil/sediment matrix.

Materials:

  • Pressurized Liquid Extraction (PLE) system

  • Extraction cells (e.g., 34 mL)

  • Collection vials

  • Diatomaceous earth or clean sand

  • Solvents: Hexane, Acetone (pesticide grade or equivalent)

  • Surrogate standards solution (e.g., 2,4,5,6-Tetrachloro-m-xylene (TCMX) and Decachlorobiphenyl (DCB))

Procedure:

  • Sample Preparation: Air-dry the sample to remove excess moisture and sieve to <2 mm to ensure homogeneity. For wet samples, mix with a drying agent like anhydrous sodium sulfate.

  • Spiking: Weigh 10-20 g of the homogenized sample into a beaker. Spike with a known amount of surrogate standard solution. The surrogates are used to monitor the efficiency of the entire analytical process for each sample.

  • Cell Loading: Mix the spiked sample with an equal amount of diatomaceous earth.[13] This prevents the sample from compacting and ensures even solvent flow. Place a cellulose filter at the bottom of the extraction cell, pack the mixture into the cell, and fill any remaining void space with clean sand. Place a second filter on top.

  • Extraction Parameters (Example):

    • Solvent: 1:1 Hexane:Acetone (v/v)

    • Temperature: 100-120 °C

    • Pressure: 1500-2000 psi

    • Static Time: 5-10 minutes

    • Cycles: 2-3

    • Flush Volume: 60% of cell volume

  • Collection: Collect the extract in a pre-cleaned vial. The total volume will typically be 40-50 mL.

  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator. This step is crucial for achieving low detection limits.

Protocol 2: Extract Cleanup

This protocol uses a multi-layer acid/base silica gel column, a robust technique for removing a wide range of interferences from complex soil or sediment extracts.[10] This is a modification of cleanup procedures described in EPA Method 3665.[7]

Rationale: Environmental extracts are "dirty" and contain lipids, pigments, and other natural organic matter that interfere with GC analysis. Concentrated sulfuric acid destroys many of these organic interferences while leaving the stable PCB molecule intact. The silica gel provides a high-surface-area support and helps fractionate the sample.

Materials:

  • Chromatography column (1 cm ID x 20 cm)

  • Glass wool

  • Silica gel (60-200 mesh), activated by heating at 130°C for 16 hours

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Sulfate, anhydrous

  • Solvents: Hexane, Dichloromethane (DCM)

Procedure:

  • Column Packing:

    • Insert a small plug of glass wool at the bottom of the chromatography column.

    • Add 1 g of anhydrous sodium sulfate.

    • Prepare 44% (w/w) sulfuric acid-impregnated silica by slowly adding 44 g of concentrated H₂SO₄ to 100 g of activated silica gel. Mix thoroughly.

    • Add 8 g of the acid-impregnated silica to the column. Tap gently to pack.

    • Add another 1 g layer of anhydrous sodium sulfate.

  • Sample Loading: Pre-wet the column with 20 mL of hexane. Just as the hexane reaches the top of the upper sodium sulfate layer, transfer the 1 mL concentrated extract from Protocol 1 onto the column using a Pasteur pipette.

  • Elution:

    • Rinse the sample vial with two small portions (1 mL each) of hexane and add them to the column.

    • Elute the column with 70 mL of hexane. Collect the eluate in a clean flask.

    • Expert Tip: The hexane fraction will contain the PCBs and other nonpolar compounds. Polar interferences will be retained on the column.

  • Concentration & Solvent Exchange:

    • Concentrate the collected eluate to approximately 0.5 mL using a nitrogen evaporator.

    • Add the internal standard solution (e.g., PCB 209).

    • Adjust the final volume to 1.0 mL with hexane. The sample is now ready for GC analysis.

Protocol 3: Instrumental Analysis by GC-MS/MS

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides excellent selectivity and sensitivity, making it a powerful tool for congener-specific PCB analysis in complex matrices.[1][3][16] This approach minimizes the risk of false positives from co-eluting compounds.

Rationale: The gas chromatograph separates the components of the extract based on their boiling points and interaction with the capillary column. The triple quadrupole mass spectrometer then provides two stages of mass filtering (Selected Reaction Monitoring - SRM), which is highly specific to the target analyte (PCB 121), effectively filtering out chemical noise from matrix components that may co-elute.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.[17]

  • Mass Spectrometer: Agilent 5977C MSD or equivalent Triple Quadrupole MS.[17]

  • GC Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm id, 0.25 µm film thickness) is recommended for good separation of PCB congeners.[18]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injection: 1-2 µL, Splitless mode.

  • Oven Program:

    • Initial Temp: 100°C, hold for 1 min.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C.

    • Ramp 3: 20°C/min to 310°C, hold for 5 min.

  • MS/MS Parameters (SRM Mode):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Precursor Ion (Q1): m/z 326 (Molecular ion for pentachlorobiphenyl).

    • Product Ions (Q3): Select at least two characteristic product ions for quantification and confirmation (e.g., m/z 254, m/z 220). These transitions must be empirically determined and optimized.

G cluster_gc Gas Chromatograph cluster_ms Tandem Mass Spectrometer (MS/MS) Injector Injector (Sample Volatilized) Column GC Column (DB-5ms) (Separation by Boiling Point) Injector->Column IonSource Ion Source (EI) (Molecules Fragmented) Column->IonSource Eluting Analytes Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 326) IonSource->Q1 Q2 Collision Cell (Q2) (Precursor Fragmented) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ions (e.g., m/z 254) Q2->Q3 Detector Detector (Signal Measured) Q3->Detector

Fig 2. Schematic of GC-MS/MS analysis in SRM mode.

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential for producing legally defensible and scientifically valid data. This creates the self-validating system required for trustworthy results.

QC SamplePurposeFrequencyAcceptance Criteria (Example)
Method Blank To assess contamination introduced during sample preparation and analysis.One per analytical batch (max 20 samples).Below the Method Detection Limit (MDL).
Laboratory Control Sample (LCS) To monitor the performance of the entire analytical method using a clean reference matrix spiked with known analyte concentrations.One per analytical batch.80-120% recovery.
Matrix Spike / Matrix Spike Duplicate (MS/MSD) To evaluate the effect of the sample matrix on the analytical method.One MS/MSD pair per 20 samples per matrix type.70-130% recovery; Relative Percent Difference (RPD) < 20%.
Surrogate Standards To monitor extraction efficiency for every sample.Spiked into every sample, blank, and LCS.60-140% recovery.
Calibration Verification To confirm the instrument's calibration is still valid.Every 12 hours.Within ±15% of the true value.

Data Analysis and Reporting

  • Identification: The analyte is identified by comparing the retention time of the peak in the sample chromatogram to that of a known standard. The ratio of the two selected SRM transitions must also match the ratio observed in the standard within a predefined tolerance (e.g., ±20%).

  • Quantification: The concentration of PCB 121 is calculated using the internal standard method. A multi-point calibration curve (minimum 5 points) is generated by plotting the response factor (analyte peak area / internal standard peak area) against the concentration. The concentration in the sample is determined from this curve.

  • Reporting: Final concentrations in solid samples should be reported in units of µg/kg or ng/g, corrected for the initial sample weight and reported on a dry-weight basis. Results for aqueous samples are typically reported in ng/L. The report should include all associated QA/QC results.

References

  • Buchi Corporation. (n.d.). Concentration of Samples Complying to US EPA 8082.
  • U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.
  • Organomation. (2025). The Importance of Detecting Polychlorinated Biphenyls (PCBs).
  • Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS.
  • ICES. (n.d.). Determination of polychlorinated biphenyls (PCBs) in sediment and biota.
  • U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/-.
  • Bandh, S. A., et al. (2006). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Analytical and Bioanalytical Chemistry, 386(4), 769–789.
  • U.S. Environmental Protection Agency. (2025). How to Test for PCBs and Characterize Suspect Materials.
  • Thermo Fisher Scientific. (n.d.). Determination of polychlorinated biphenyls (PCBs) in soils using a new fully automated parallel extraction and.
  • Agilent Technologies. (2025). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
  • Thermo Fisher Scientific. (n.d.). Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS.
  • U.S. Environmental Protection Agency. (2025). Fact Sheet: Extraction and Determinative Methods.
  • Carl ROTH. (n.d.). Safety Data Sheet: PCB 121.
  • Wikipedia. (n.d.). Polychlorinated biphenyl.
  • Thermo Fisher Scientific. (n.d.). Analysis of PCBs in Food and Biological Samples Using GC Triple Quadrupole GC-MS/MS.
  • Ahn, K. C., et al. (2013). Determination of polychlorinated biphenyls in soil and sediment by selective pressurized liquid extraction with immunochemical detection. Journal of Environmental Monitoring, 15(10), 2315-2322.
  • U.S. Environmental Protection Agency. (n.d.). PCB Congeners by Low-Resolution GC-MS - Method 1628.
  • LGC Standards. (n.d.). PCB No. 121 | CAS 56558-18-0.
  • Wang, J., & Leung, K. S. (2001). Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup. Talanta, 53(4), 835-844.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Study of Polychlorinated Biphenyl (PCB)
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polychlorinated Biphenyls (PCBs) - Chemical and Physical Information.
  • Peak Scientific. (2015). GC-MS/MS analysis of PAH and PCB in environmental samples.

Sources

gas chromatography-mass spectrometry (GC-MS) protocol for 2,3,4',5,6-Pentachlorobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC-MS Protocol for the Quantitation of 2,3,4',5,6-Pentachlorobiphenyl (PCB 117)

Executive Summary

This protocol details the trace analysis of PCB 117 (2,3,4',5,6-Pentachlorobiphenyl) , a persistent organic pollutant (POP) and potential impurity in lipid-based pharmaceutical excipients and environmental matrices.

Unlike generic PCB screening methods, this protocol addresses the specific challenges of PCB 117 :

  • Isomeric Specificity: It is a mono-ortho substituted congener (often grouped with dioxin-like PCBs in toxicity assessments, though strictly di-ortho in structure, its biological activity warrants specific monitoring).

  • Chromatographic Resolution: It frequently co-elutes with other pentachlorobiphenyls (e.g., PCB 110 or 136) on standard non-polar columns.

  • Matrix Interference: Its lipophilicity requires rigorous lipid removal to prevent source contamination and signal suppression.

Scope: This method is validated for use with Single Quadrupole (GC-MS) in SIM mode and Triple Quadrupole (GC-MS/MS) systems.

Chemical Profile & Target Analyte

ParameterDetail
Analyte 2,3,4',5,6-Pentachlorobiphenyl (PCB 117)
CAS Number 68194-11-6
Molecular Formula C₁₂H₅Cl₅
Molecular Weight 326.43 g/mol (Average), 323.88 (Monoisotopic)
Structure Pentachlorinated biphenyl with chlorines at 2,3,5,6 (Ring A) and 4 (Ring B).[1][2]
Key Challenge Co-elution: On standard 5% phenyl columns (DB-5ms), PCB 117 elutes in a dense cluster of penta-PCBs.

Protocol Phase 1: Sample Preparation

Objective: Isolate PCB 117 from complex matrices (biological fluids, fish oils, or soil) while removing >99% of lipids which degrade GC inlet performance.

Reagents & Standards
  • Extraction Solvent: Hexane:Dichloromethane (1:1 v/v) or Hexane:Acetone (1:1 v/v) for solid matrices.

  • Internal Standard (IS): ¹³C₁₂-PCB 117 (Cambridge Isotope Labs or equivalent). Crucial for correcting extraction losses.

  • Cleanup Media: Acidified Silica Gel (44% w/w H₂SO₄) and Florisil.

Workflow Logic (Visualization)

SamplePrep cluster_Cleanup Lipid Removal (Critical) Start Sample (1-5g) Spike Add Internal Standard (13C12-PCB 117) Start->Spike Extract Extraction (Soxhlet or ASE) Spike->Extract Conc Concentrate to ~2mL Extract->Conc AcidWash Acidified Silica Column (Oxidizes Lipids) Conc->AcidWash Florisil Florisil Fractionation (Separates PCBs from OCPs) AcidWash->Florisil AcidWash->Florisil Hexane Elution FinalConc Final Concentration (Nonane keeper, 50µL) Florisil->FinalConc Inject GC-MS Injection FinalConc->Inject

Figure 1: Sample Preparation Workflow emphasizing the critical lipid removal steps required for accurate PCB quantitation.

Step-by-Step Methodology
  • Spiking: Weigh sample (1 g for oil/tissue, 10 g for soil). Immediately spike with 10 ng of ¹³C₁₂-PCB 117 .

  • Extraction:

    • Solids: Soxhlet extract with Hexane:Acetone (1:1) for 16 hours.

    • Liquids/Oils: Dilute in Hexane and perform liquid-liquid extraction.

  • Primary Cleanup (Acid Wash):

    • Pass the extract through a glass column packed with Acidified Silica Gel .

    • Mechanism: Sulfuric acid chars lipids and biological macromolecules; PCBs (chemically stable) pass through unaffected.

    • Elute with Hexane.

  • Secondary Cleanup (Florisil):

    • Load hexane extract onto a Florisil cartridge.

    • Elute Fraction 1 with 100% Hexane . This fraction contains PCBs (including PCB 117).

    • Note: More polar pesticides remain on the column or elute in later fractions.

  • Concentration: Evaporate to near dryness under Nitrogen. Reconstitute in Nonane (keeper solvent) to a final volume of 50-100 µL.

Protocol Phase 2: Instrumental Method (GC-MS)

System: Agilent 7890/5977 or Thermo Trace/ISQ (Single Quad) or equivalent.

Chromatographic Conditions
  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[3]

    • Expert Note: If co-elution with PCB 110 is observed, verify using a secondary column like DB-17ms or HT8-PCB .

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 280°C. Purge flow 50 mL/min at 1.0 min.

  • Oven Program:

    • 100°C (Hold 1 min)

    • 20°C/min to 180°C

    • 2°C/min to 260°C (Slow ramp essential for congener resolution)

    • 20°C/min to 320°C (Hold 5 min)

Mass Spectrometry Parameters (SIM Mode)

To achieve sensitivity in the low pg/µL range, use Selected Ion Monitoring (SIM).

  • Source Temp: 280°C (High temp prevents condensation of high-boiling PCBs).

  • Ionization: EI (70 eV).[4]

  • Dwell Time: 50-100 ms per ion.

SIM Table for PCB 117 (Pentachlorobiphenyls):

Ion Typem/z (Target)PurposeRelative Abundance (Theoretical)
Quantifier 325.9 Quantitation100%
Qualifier 1 323.9Confirmation~61%
Qualifier 2 327.9Confirmation~65%
Internal Std 337.9 ¹³C₁₂-PCB 117 Quant100%
IS Qual 339.9¹³C₁₂-PCB 117 Qual~61%

Data Analysis & Self-Validating Logic

Reliable identification requires a "Three-Key" lock system. A peak is only confirmed as PCB 117 if it satisfies all three criteria.

The Decision Matrix

ValidationLogic Signal Signal Detected at m/z 326 Check1 Criterion 1: RRT (Relative Retention Time) Signal->Check1 Check2 Criterion 2: Ion Ratio (326/324 within ±15%) Check1->Check2 Pass Fail REJECT: Interference/Noise Check1->Fail Fail (>0.02 min dev) Check3 Criterion 3: S/N Ratio (> 10:1) Check2->Check3 Pass Check2->Fail Fail (Matrix Interference) Pass POSITIVE ID: PCB 117 Check3->Pass Pass Check3->Fail Fail

Figure 2: The "Three-Key" validation logic. Automated software should be set to flag any peak failing these checks.

Quantitative Calculation

Use the Isotope Dilution Method (Method 1668C basis). This corrects for recovery losses automatically.



Where:

  • 
     = Concentration of PCB 117.
    
  • 
     = Area of m/z 326 peak.
    
  • 
     = Area of m/z 338 peak (Internal Standard).
    
  • 
     = Relative Response Factor (determined during calibration).
    

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Broad Tailing Peaks Active sites in inlet liner or column head.Change liner (use Ultra Inert wool). Trim 30cm from column guard.
Low Response for ¹³C-IS Suppression by matrix lipids.Re-do Acid Silica cleanup step. Check injector temperature (ensure >270°C).
"Ghost" Peaks Carryover from previous high-level sample.Run solvent blanks (Nonane). Bake out column at 320°C for 10 mins.
Ratio Failure (326/324) Co-eluting interference (e.g., chlorinated pesticides).Check peak purity. If persistent, switch to DB-17ms column for confirmation.

References

  • US EPA. (2010).[5] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[5] Office of Water.[5] [5]

  • Agilent Technologies. (2018). DB-5ms Ultra Inert GC Column: Performance for Semivolatiles. Application Note.

  • Restek Corporation. (2020). PCB Congener Analysis: Column Selection Guide.

  • NIST Chemistry WebBook. 2,3,4',5,6-Pentachlorobiphenyl Mass Spectrum.

Sources

Application Note: Advanced Sample Preparation Strategies for Pentachlorobiphenyl (PeCB) Quantitation in Complex Soil Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentachlorobiphenyls (PeCBs), representing the homologue group with five chlorine atoms (e.g., PCB 87 through PCB 127), possess significant environmental persistence and bioaccumulative potential. In soil matrices, the high lipophilicity (


) of PeCBs leads to strong adsorption onto organic carbon, making quantitative extraction challenging.

This Application Note details two distinct sample preparation workflows:

  • Protocol A (Reference Standard): A rigorous Pressurized Liquid Extraction (PLE) followed by aggressive sulfuric acid cleanup, designed for regulatory compliance and complex "weathered" soils.

  • Protocol B (High-Throughput): A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach optimized for rapid screening of remediation sites.

Introduction & Mechanistic Challenges

Soil is a heterogeneous matrix containing humic acids, sulfur, and lipids that interfere with Electron Capture Detection (ECD) and Mass Spectrometry (MS).

  • The Sulfur Problem: Elemental sulfur is co-extracted with PCBs and exhibits a massive response on ECD, often masking the PeCB region.

  • The Lipid/Organic Problem: Co-extracted organic matter fouls GC liners and columns, causing retention time shifts.

  • The PeCB Specificity: Unlike lighter PCBs, PeCBs are less volatile but more strongly bound to soil organic matter (SOM). Unlike heavier congeners (e.g., decachlorobiphenyl), they are moderately mobile in solvent exchanges, requiring careful evaporation steps to prevent loss.

Method Selection Guide

The choice of method depends on the Data Quality Objectives (DQO).

MethodSelection Start Start: Define Analytical Goal Reg Regulatory Compliance / High Accuracy Required? Start->Reg Yes Screen Rapid Screening / High Sample Volume? Start->Screen No ProtA PROTOCOL A: Pressurized Liquid Extraction (PLE) Reg->ProtA ProtB PROTOCOL B: Modified QuEChERS Screen->ProtB CleanA Cleanup: H2SO4 Digest + Cu/TBA Sulfur Removal ProtA->CleanA InstA Analysis: GC-ECD or GC-MS/MS CleanA->InstA CleanB Cleanup: dSPE (PSA + C18) + Acid Wash ProtB->CleanB InstB Analysis: GC-MS (SIM Mode) CleanB->InstB

Figure 1: Decision tree for selecting the appropriate sample preparation workflow based on regulatory requirements and throughput needs.

Protocol A: The Reference Standard (PLE + Acid Cleanup)

Target Audience: Regulatory labs requiring EPA 8082A compliance. Principle: Uses elevated temperature and pressure to disrupt soil-analyte interactions, followed by chemical destruction of interferences.

Materials & Reagents
  • Extraction Solvent: Hexane:Acetone (1:1 v/v). Acetone disrupts the soil hydration shell; Hexane solubilizes the PeCBs.

  • Cleanup Reagents: Concentrated Sulfuric Acid (

    
    ), Tetrabutylammonium (TBA) Sulfite reagent, or Activated Copper Powder.
    
  • Surrogates: Tetrachloro-m-xylene (TCMX) and Decachlorobiphenyl (DCB).

Step-by-Step Procedure
Step 1: Sample Pre-treatment
  • Homogenize soil and remove rocks/debris.

  • Mix 10 g of soil with 10 g of diatomaceous earth (drying agent) to ensure a free-flowing powder.

  • Spike: Add surrogate standard solution (TCMX/DCB) to achieve a final concentration of 20 µg/kg. Allow to equilibrate for 30 mins.

Step 2: Pressurized Liquid Extraction (EPA 3545A)
  • Cell Size: 33 mL stainless steel.

  • Temp: 100°C (High enough to desorb PeCBs, low enough to prevent thermal degradation).

  • Pressure: 1500 psi.

  • Static Cycles: 2 cycles of 5 minutes.

  • Flush: 60% of cell volume.

  • Purge: Nitrogen for 60 seconds.

  • Note: If PLE is unavailable, Soxhlet (EPA 3540C) is the alternative: 16-24 hours with Hexane:Acetone (1:1).

Step 3: Concentration & Solvent Exchange
  • Collect extract (~40 mL).

  • Dry extract over anhydrous Sodium Sulfate (

    
    ).
    
  • Concentrate to ~5 mL using a Kuderna-Danish (K-D) concentrator or automated evaporator (TurboVap).

  • Critical: Exchange solvent to Hexane (Acetone must be removed for the acid wash step).

Step 4: Aggressive Cleanup (The "PCB Special")
  • Sulfuric Acid Wash (EPA 3665A):

    • Add concentrated

      
       to the hexane extract (1:1 ratio).
      
    • Vortex vigorously for 1 min.

    • Allow phases to separate. PCBs partition into Hexane; oxidizable organics (lipids, some pesticides) are destroyed in the acid layer.

    • Causality: PeCBs are chemically stable in acid, whereas interfering organochlorine pesticides (like DDT) are often destroyed, improving selectivity.

  • Sulfur Removal (EPA 3660B):

    • Add activated copper powder (shiny, acid-washed) to the hexane extract.

    • Shake for 2 mins. If copper turns black, add more until it remains shiny.

    • Mechanism: Elemental sulfur reacts with copper to form Copper Sulfide (

      
      ), which precipitates out.
      
Step 5: Final Analysis
  • Inject 1 µL into GC-ECD (Dual column confirmation: e.g., Rtx-PCB and Rtx-5).

Protocol B: High-Throughput Screening (Modified QuEChERS)

Target Audience: R&D labs, site mapping, high-volume screening. Principle: Dispersive Solid Phase Extraction (dSPE) reduces time and solvent use.

Reagents
  • Extraction: Acetonitrile (ACN), Magnesium Sulfate (

    
    ), Sodium Chloride (NaCl).
    
  • dSPE Cleanup: Primary Secondary Amine (PSA), C18,

    
    .
    
Step-by-Step Procedure
  • Weigh: 10 g soil into a 50 mL centrifuge tube.

  • Hydrate: Add 5 mL water (crucial for opening soil pores). Shake 1 min.

  • Extract: Add 10 mL Acetonitrile. Vortex 1 min.

  • Partition: Add QuEChERS salts (4 g

    
    , 1 g NaCl). Shake vigorously 1 min.
    
  • Centrifuge: 3000 rpm for 5 mins.

  • Cleanup (dSPE):

    • Transfer 1 mL of the upper ACN layer to a dSPE tube containing 150 mg

      
      , 25 mg PSA, and 25 mg C18.
      
    • Causality: PSA removes humic acids/sugars; C18 removes long-chain lipids.

  • Centrifuge & Analyze: Centrifuge and transfer supernatant to GC vial.

Comparative Data & Validation

The following table summarizes expected performance metrics based on validation studies utilizing certified reference materials (e.g., CRM 481).

MetricProtocol A (PLE/Soxhlet)Protocol B (QuEChERS)
Recovery (PeCBs) 90 - 110%75 - 95%
Precision (RSD) < 10%< 15%
Solvent Usage 40 - 300 mL / sample10 - 15 mL / sample
Time per Batch (20) 4 - 24 Hours2 - 3 Hours
Limit of Quantitation 0.5 µg/kg5.0 µg/kg
Matrix Tolerance High (Acid destroys most)Low (Matrix effects possible)

Visualizing the "Gold Standard" Workflow

Workflow Soil Soil Sample (10g) Dry Drying (Diatomaceous Earth) Soil->Dry Extract Extraction (PLE/Soxhlet) Dry->Extract Hexane:Acetone (1:1) Conc Concentration (K-D / TurboVap) Extract->Conc Acid Acid Cleanup (EPA 3665A) Conc->Acid Solvent Exchange to Hexane Sulfur Sulfur Removal (EPA 3660B) Acid->Sulfur Organic Layer GC GC-ECD Analysis (EPA 8082A) Sulfur->GC Clean Extract

Figure 2: The "Gold Standard" workflow ensuring removal of critical interferences (Lipids via Acid, Sulfur via Copper).

References

  • U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. SW-846. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 3545A: Pressurized Fluid Extraction (PFE). SW-846. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 3665A: Sulfuric Acid/Permanganate Cleanup. SW-846. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 3660B: Sulfur Cleanup. SW-846. [Link]

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal

Protocol for the High-Sensitivity Quantification of PCB 121 in Human Serum Samples using Isotope Dilution GC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that present significant toxicological concerns. Accurate, congener-specific quantification in human matrices is critical for exposure assessment and clinical research. This document provides a detailed protocol for the determination of 3,4,5,3'-Tetrachlorobiphenyl (PCB 121) in human serum. The methodology is built upon the gold-standard principles of isotope dilution mass spectrometry, combining robust sample preparation with the sensitivity and selectivity of gas chromatography-tandem mass spectrometry (GC-MS/MS). This protocol is designed to deliver the precision, accuracy, and low detection limits required for demanding research and drug development applications.

Introduction and Scientific Principles

Polychlorinated biphenyls (PCBs) comprise 209 distinct congeners, each with unique physical, chemical, and toxicological properties.[1] Early analytical methods focused on quantifying total PCBs as commercial mixtures (Aroclors), but this approach masks the risk posed by individual congeners.[2][3] Modern toxicological assessment demands congener-specific analysis, as toxicity can vary by orders of magnitude between different PCB molecules.[3][4]

The analysis of PCBs in human serum is challenging due to the complex matrix, which is rich in lipids and other potential interferences, and the typically low (pg/mL to ng/mL) concentrations of the target analytes.[2][5] To overcome these challenges, this protocol employs a multi-faceted strategy grounded in established analytical chemistry:

  • Isotope Dilution Mass Spectrometry (IDMS): This is the cornerstone of high-accuracy quantification in complex matrices.[6] A known quantity of a stable, isotopically-labeled version of the target analyte (e.g., ¹³C₁₂-PCB 121) is added to the sample at the very beginning of the workflow.[2][7] This "internal standard" behaves identically to the native PCB 121 throughout extraction, cleanup, and injection. Any sample loss during preparation will affect both the native analyte and the labeled standard equally. The final measurement is based on the ratio of the native analyte to the labeled standard, which remains constant regardless of sample loss, thereby ensuring highly accurate and precise results.[6][8]

  • Efficient Sample Preparation: The protocol involves a rigorous extraction and cleanup procedure to isolate PCB 121 from interfering matrix components. This includes protein precipitation to release matrix-bound analytes, followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to partition the lipophilic PCBs into an organic solvent.[9][10] A subsequent cleanup step using silica-based chromatography removes residual lipids and other co-extracted materials that could interfere with GC-MS/MS analysis.[1][2][11]

  • High-Resolution Chromatography and Tandem Mass Spectrometry (GC-MS/MS): Capillary gas chromatography provides the high-resolution separation needed to distinguish PCB 121 from other closely related congeners.[10] Detection by a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity. In MRM, a specific precursor ion for PCB 121 is selected in the first quadrupole, fragmented, and then a specific product ion is selected in the third quadrupole. This highly specific transition minimizes background noise and allows for confident quantification at very low levels.[8]

Materials and Instrumentation

Reagents and Standards
  • Solvents: All solvents must be of pesticide residue analysis grade or equivalent (e.g., hexane, dichloromethane, methanol, acetone).

  • Reagents: Formic acid (reagent grade), anhydrous sodium sulfate (baked at 400°C before use), and activated silica gel (70-230 mesh).

  • Analytical Standards:

    • Native PCB 121 (3,4,5,3'-Tetrachlorobiphenyl) solution of known concentration.

    • ¹³C₁₂-labeled PCB 121 internal standard solution of known concentration.

    • (Optional) ¹³C₁₂-labeled injection standard (e.g., ¹³C₁₂-PCB 209) to monitor instrument performance.

  • Water: Deionized water, 18 MΩ·cm or equivalent.

  • Gases: Helium (99.999% purity or higher) for GC carrier gas; Argon (99.999% purity) for MS/MS collision gas.

Labware and Equipment
  • Glass centrifuge tubes with PTFE-lined screw caps.

  • Pipettes (calibrated) and disposable tips.

  • Vortex mixer and centrifuge.

  • Sample concentrator with nitrogen evaporation system (e.g., Kuderna-Danish or similar).

  • Solid-Phase Extraction (SPE) manifold and C18 or silica cartridges.[5]

  • Autosampler vials (2 mL) with PTFE-lined septa.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for PCB analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm film thickness).[2]

  • Mass Spectrometer (MS): A tandem quadrupole mass spectrometer capable of operating in Multiple Reaction Monitoring (MRM) mode.

Detailed Experimental Protocol

Preparation of Standards
  • Stock Solutions: Prepare primary stock solutions of native PCB 121 and ¹³C₁₂-PCB 121 in a suitable solvent (e.g., isooctane or nonane) at a concentration of ~10 µg/mL. Store at -20°C.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the native stock solution. Each calibration standard must be fortified with the ¹³C₁₂-PCB 121 internal standard at a constant concentration (e.g., 100 pg/µL). The final concentration range should bracket the expected sample concentrations (e.g., 1-500 pg/µL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from an independent stock solution to validate the accuracy of the calibration curve.

Sample Handling and Storage
  • Collect whole blood in red-top tubes (no anticoagulant).

  • Allow blood to clot, then centrifuge to separate serum.

  • Transfer serum to certified clean glass or polypropylene vials.

  • Store serum samples at -70°C or lower until analysis to ensure stability.[2]

Sample Preparation Workflow

The following diagram illustrates the overall logic of the sample preparation process.

G cluster_prep Sample Preparation Sample 1.0 mL Serum Sample Fortify Fortify with ¹³C₁₂-PCB 121 Internal Std. Sample->Fortify Denature Add Formic Acid & Vortex (Protein Denaturation) Fortify->Denature Extract Extraction (SPE or LLE) Denature->Extract Cleanup Silica Gel Cleanup Extract->Cleanup Concentrate Concentrate & Solvent Exchange to Final Volume Cleanup->Concentrate Final_Extract Final Extract for GC-MS/MS Concentrate->Final_Extract

Caption: High-level workflow for PCB 121 extraction from serum.

Step-by-Step Procedure (SPE Method):

  • Thawing & Aliquoting: Thaw serum samples at room temperature. Vortex gently to mix. Pipette 1.0 mL of serum into a glass centrifuge tube.

  • Internal Standard Fortification: Spike each sample, method blank, and QC sample with a precise amount of the ¹³C₁₂-PCB 121 internal standard solution (e.g., 25 µL of a 4 ng/mL solution to yield 100 pg). Vortex for 30 seconds.

  • Protein Denaturation: Add 1.0 mL of formic acid to the serum. Vortex vigorously for 1 minute to ensure complete protein denaturation, which releases bound PCBs.[2] Add 2.0 mL of deionized water and vortex again.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of hexane, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.

    • Load the entire sample mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of a 40% methanol/water solution to remove polar interferences.

    • Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 20-30 minutes.

    • Elute the PCBs from the cartridge with 8 mL of hexane into a clean collection tube.

  • Lipid Cleanup (Silica Gel):

    • Prepare a small glass column with a glass wool plug and fill with 1 gram of activated silica gel.

    • Pass the hexane eluate from the SPE step through the silica gel column.

    • Rinse the SPE collection tube with an additional 2 mL of hexane and add it to the silica column.

    • Collect the entire volume that passes through the silica gel. This step effectively removes co-extracted lipids.[1][11]

  • Concentration:

    • Concentrate the cleaned extract to a final volume of 50-100 µL under a gentle stream of nitrogen.

    • If an injection standard is used, add it at this stage.

    • Transfer the final extract to a GC autosampler vial.

GC-MS/MS Instrumental Analysis

The following table summarizes typical instrument parameters. These must be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
GC System
Injection ModeSplitlessMaximizes transfer of analyte onto the column for trace-level detection.
Injection Volume1-2 µLStandard volume for sensitivity without overloading the system.
Injector Temperature280°CEnsures rapid volatilization of PCBs.
Carrier GasHelium at a constant flow of ~1.2 mL/minProvides good chromatographic efficiency.
Oven Program100°C (hold 2 min), ramp 15°C/min to 320°C (hold 5 min)A starting point for separating PCB congeners. Must be optimized for resolution from near-eluters.
MS/MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization method for PCBs.
Ion Source Temperature250 - 300°COptimized for analyte stability and signal intensity.
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity for quantitative analysis.[8]
MRM Transitions
PCB 121 (Native)Precursor: m/z 292 -> Products: m/z 222, 257 (example)Quantifier and qualifier ions must be determined empirically for maximum specificity and sensitivity.
¹³C₁₂-PCB 121 (IS)Precursor: m/z 304 -> Products: m/z 233, 268 (example)Monitors the labeled internal standard.

Analysis Sequence: The analytical run should begin with a solvent blank, followed by the calibration standards, and then the batch of samples interspersed with QC samples and method blanks.

Data Analysis and Quantification
  • Integration: Integrate the chromatographic peaks for the quantifier MRM transitions of both native PCB 121 and the ¹³C₁₂-PCB 121 internal standard.

  • Calibration Curve: Generate a linear regression calibration curve by plotting the response ratio (Area of Native Analyte / Area of Internal Standard) against the concentration of the native analyte for each calibration standard. The curve must have a coefficient of determination (r²) ≥ 0.995.

  • Quantification: Calculate the concentration of PCB 121 in the unknown samples by using the response ratio from the sample and the equation derived from the calibration curve.

  • Confirmation: The presence of PCB 121 is confirmed if the retention time is within ±0.05 minutes of the average retention time from the calibration standards, and the ratio of the quantifier to qualifier ion is within ±20% of the theoretical ratio.

Quality Assurance and Control (QA/QC)

A robust QA/QC system is essential for generating legally defensible and scientifically sound data. The following elements must be included in each analytical batch.

G QC_System Self-Validating QC System Method Blank (MB) Laboratory Control Sample (LCS) Matrix Spike (MS) Sample Duplicate Monitors for contamination Assesses method accuracy Assesses matrix effects Assesses method precision Description Each QC element validates a different aspect of the analytical process. QC_System:title->Description

Caption: Key components of the self-validating quality control system.

QC Sample TypeFrequencyAcceptance CriteriaPurpose
Method Blank (MB) One per batch of 20 samplesAnalyte concentration should be below the Limit of Quantification (LOQ).Monitors for contamination during the sample preparation process.
Lab Control Sample (LCS) One per batchRecovery of the spiked analyte should be within 80-120% of the true value.Assesses the accuracy and performance of the entire analytical method.
Matrix Spike/Spike Dup. One per batch or per matrixRecovery should be within 70-130% (matrix dependent). RPD between duplicates <20%.Evaluates the effect of the sample matrix on analyte recovery.
Internal Standard In every sample and standardArea counts should be within 50-150% of the average from the calibration standards.Corrects for analyte loss during preparation and injection variability.

Conclusion

This application note details a robust and reliable method for the quantification of PCB 121 in human serum. By leveraging the principles of isotope dilution and the analytical power of GC-MS/MS, this protocol provides the high degree of accuracy, precision, and sensitivity required for advanced research, clinical studies, and drug development safety assessments. The integrated quality control system ensures that all data generated is trustworthy and scientifically sound.

References

  • Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum. National Institutes of Health (NIH). [Link]

  • Dataset for PCB Sulfates in Human Serum from Mothers and Children in Urban and Rural U.S. Communities. University of Iowa. [Link]

  • GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes. Shimadzu. [Link]

  • Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Cromlab. [Link]

  • Analysis of Polychlorinated Biphenyl (PCB) in Human Blood Serum Samples: Final Report. U.S. Environmental Protection Agency (EPA). [Link]

  • Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Agilent. [Link]

  • Serum concentrations of polychlorinated biphenyls (PCBs) in participants of the Anniston Community Health Survey. National Institutes of Health (NIH). [Link]

  • Analytical Methods for Determining Polychlorinated Biphenyls. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Analysis of Polychlorinated Biphenyls (PCBs) in Human Serum. ResearchGate. [Link]

  • Overcoming the Contamination of Polychlorinated Biphenyls in Water with Automated Solid Phase Extraction. News-Medical.Net. [Link]

  • Analysis of polychlorinated biphenyls (PCBs) in human serum. National Institutes of Health (NIH). [Link]

  • Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup. PubMed. [Link]

  • Method 1668C Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. U.S. Environmental Protection Agency (EPA). [Link]

  • Isotope dilution analysis of polychlorinated biphenyls (PCBs) in transformer oil and global commercial PCB formulations by high resolution gas chromatography-high resolution mass spectrometry. PubMed. [Link]

  • When to Use EPA Method 1668 for PCB Congener Analyses. Washington State Department of Ecology. [Link]

  • Appropriate use of EPA Methods 8082 and 1668. ESSLAB. [Link]

  • Isotope Dilution Mass Spectrometry. Physikalisch-Technische Bundesanstalt (PTB). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in PCB 121 Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Matrix Effects (Ion Suppression/Enhancement) Analyte: PCB 121 (2,3,4,5',6-Pentachlorobiphenyl) Technique: LC-MS/MS (APCI/APPI)[1]

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing signal instability, retention time shifts, or poor sensitivity in your PCB 121 assays.

Unlike traditional GC-MS methods (e.g., EPA 1668C), analyzing PCB 121 by LC-MS/MS presents unique challenges. PCB 121 is a non-polar, lipophilic pentachlorobiphenyl. It lacks the acidic or basic functional groups required for efficient Electrospray Ionization (ESI). Therefore, your method likely relies on Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI) .

In these modes, matrix effects (ME) —specifically from co-eluting phospholipids in biological samples (plasma, serum, tissue)—are the primary cause of assay failure. This guide provides a self-validating troubleshooting workflow to diagnose, quantify, and eliminate these effects.

Module 1: Diagnostic Workflow (The "Triage")

Q: How do I definitively prove matrix effects are killing my signal?

A: Do not rely on simple spike recovery tests. You must perform a Post-Column Infusion (PCI) experiment. This is the "gold standard" for visualizing exactly where in your chromatogram the suppression occurs.

Protocol: Post-Column Infusion (PCI) Setup
  • Bypass the Column: Connect a syringe pump containing a neat solution of PCB 121 (100 ng/mL) directly into the mobile phase flow after the analytical column but before the MS source using a T-connector.

  • Establish Baseline: Set the syringe pump to a low flow rate (e.g., 10 µL/min) to generate a steady, elevated baseline signal for the PCB 121 transition (e.g., m/z 326 -> 256 in negative APCI).

  • Inject Matrix: Inject a "blank" extracted biological sample (matrix without analyte) onto the LC column.[2]

  • Observe: Monitor the baseline. A dip indicates ion suppression ; a peak indicates ion enhancement .[3]

Visualizing the PCI Workflow

PCI_Setup cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee High-Pressure Tee Junction Column->Tee Syringe Syringe Pump (PCB 121 Std) Syringe->Tee MS MS/MS Source (APCI/APPI) Tee->MS Readout Data System (Baseline Dip = Suppression) MS->Readout

Caption: Schematic of the Post-Column Infusion (PCI) setup. The syringe pump provides a constant background signal, allowing the injected matrix to reveal suppression zones.

Module 2: Quantification (The "Numbers")

Q: My recovery looks fine, but my precision is terrible. Why?

A: You are likely confusing Extraction Recovery (RE) with Matrix Effect (ME) . High extraction recovery can be masked by severe ion suppression. You must calculate these parameters separately using the Matuszewski Method .

Experimental Design

Prepare three sets of samples:

  • Set A (Neat Standard): Analyte in pure solvent (mobile phase).

  • Set B (Post-Extraction Spike): Analyte spiked into an extracted blank matrix after sample preparation.

  • Set C (Pre-Extraction Spike): Analyte spiked into matrix before extraction (standard QC sample).

Calculation Logic
ParameterFormulaInterpretation
Matrix Effect (ME)

< 100% : Ion Suppression> 100% : Ion Enhancement100% : No Effect
Recovery (RE)

Efficiency of the extraction step (LLE/SPE).
Process Efficiency (PE)

The overall efficiency of the method (RE × ME).

Critical Insight: If RE is >80% but PE is <50%, your extraction is working, but your source is being suppressed. Do not optimize the extraction yield; optimize the cleanup.

Module 3: Mitigation Strategies (The "Cure")

Q: The PCI test shows a massive dip at the PCB 121 retention time. How do I fix it?

A: The dip is almost certainly caused by glycerophosphocholines (GPC) or other phospholipids. PCB 121 is lipophilic, so it often co-elutes with these lipids on C18 columns.

Step-by-Step Mitigation Protocol

Option 1: Switch to Phospholipid Removal (PLR) Plates (Recommended) Standard Protein Precipitation (PPT) leaves >90% of phospholipids in the sample. PLR plates (e.g., HybridSPE, Ostro) use a Lewis acid-base mechanism (Zirconia-coated silica) to selectively retain phosphate groups while letting neutral PCBs pass through.

  • Load: Add 100 µL plasma + 300 µL precipitating agent (1% Formic Acid in Acetonitrile) to the PLR plate.

  • Agitate: Vortex for 2 minutes.

  • Elute: Apply vacuum. The phospholipids bind to the Zirconia; PCB 121 elutes.

  • Result: Often eliminates >99% of suppression without complex LLE.

Option 2: Liquid-Liquid Extraction (LLE) If PLR plates are unavailable, use LLE with non-polar solvents (Hexane or MTBE).

  • Warning: Avoid simple protein precipitation with Acetonitrile/Methanol, as this extracts lipids efficiently and dumps them into your MS source.

Option 3: Chromatographic Separation If sample prep cannot be changed, you must separate the phospholipids from the analyte.

  • Action: Extend the gradient wash. Phospholipids usually elute late in a Reverse Phase gradient. Ensure your PCB 121 elutes before the phospholipid wash step. Monitor m/z 184 (Phosphatidylcholine head group) to track lipid elution.

Troubleshooting Logic Flow

Troubleshooting_Logic Start Issue: Low Sensitivity / Variable IS Response Step1 Run Post-Column Infusion (PCI) Start->Step1 Decision1 Baseline Dip at Analyte RT? Step1->Decision1 Phospholipids Check Phospholipid Monitor (m/z 184) Decision1->Phospholipids Yes Source_Params Check APCI Corona Pin & Gas Flow Decision1->Source_Params No Yes Yes (Matrix Effect) No No (Source/LC Issue) PL_Present PLs Co-eluting? Phospholipids->PL_Present Action_PLR Switch to PLR Plates (Zirconia-based) PL_Present->Action_PLR Yes (Prep fix) Action_Chrom Modify Gradient (Separate PLs) PL_Present->Action_Chrom Yes (LC fix)

Caption: Decision tree for isolating the root cause of sensitivity loss. Priority is given to identifying phospholipid interference.

Module 4: Ionization Physics & Internal Standards

Q: Why is my Internal Standard (IS) response drifting?

A: If you are using a structural analog (e.g., a different PCB congener), it may not experience the exact same suppression as PCB 121 if their retention times differ even slightly.

  • Solution: You must use a stable isotope-labeled internal standard, specifically 13C12-PCB 121 .

  • Mechanism: The 13C-labeled analog co-elutes perfectly with the native analyte. Therefore, any suppression affecting the analyte affects the IS equally. The ratio remains constant, correcting the quantification.

Q: Should I use ESI or APCI?

A: APCI (Negative Mode).

  • Why: PCB 121 is neutral and non-polar. It does not accept protons (H+) easily in ESI.

  • Mechanism: In Negative APCI, ionization often occurs via Dissociative Electron Capture or reaction with superoxide ions (

    
    ) to form phenoxide ions 
    
    
    
    .
  • Optimization: Ensure your source uses high-purity Nitrogen (not air) if relying on electron capture mechanisms, or air if relying on oxygen adducts. Verify the Corona Discharge current is stable (typically 2–5 µA).

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • U.S. EPA. (2010).[4] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. United States Environmental Protection Agency.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Ismaiel, O. A., et al. (2008). Investigation of the matrix effects on the LC-MS/MS analysis of PCBs in human serum. Journal of Chromatography B. (Note: Highlights the necessity of phospholipid removal).

Sources

minimizing contamination during trace analysis of PCB 121

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Persistent Organic Pollutant (POP) Analysis. This guide provides in-depth troubleshooting and best practices for minimizing contamination during the trace analysis of Polychlorinated Biphenyl (PCB) congener 121 (2,3',4,5',6-Pentachlorobiphenyl). As a Senior Application Scientist, my goal is to equip you with the expertise and validated protocols necessary to ensure the integrity and accuracy of your results.

Trace analysis of specific PCB congeners like PCB 121 is exceptionally challenging due to their ubiquitous presence in the environment and the potential for contamination at every stage of the analytical workflow.[1][2] This guide is structured to address the most common issues encountered in the laboratory, providing not just procedural steps but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is PCB 121, and why is its trace analysis so susceptible to contamination?

PCB 121 is one of 209 distinct PCB congeners, identified by the IUPAC number system.[3][4] Its analysis is challenging for two primary reasons:

  • Environmental Ubiquity : PCBs were used extensively in industrial applications like dielectric fluids, plasticizers, and caulking, leading to widespread environmental distribution.[5][6] This means trace amounts can be present in lab air, dust, and on various surfaces, creating a high background noise level.[7]

  • Lipophilic Nature : PCBs are lipophilic ("fat-loving") and readily adhere to nonpolar surfaces, including plastics, glassware, and the oily residue from fingerprints.[1][3] This property makes them difficult to remove completely and increases the risk of cross-contamination from lab equipment.

Q2: What are the most common, often overlooked, sources of PCB contamination in a laboratory setting?

Beyond obvious sources like contaminated solvents or reagents, background contamination for trace PCB analysis often originates from seemingly benign materials. It is crucial to evaluate every item that comes into contact with your sample, solvents, or glassware.

Contamination SourceMitigation StrategyCausality
Laboratory Air & Dust Work in a clean, controlled environment, such as a laminar flow hood, especially during critical steps like sample concentration.[8][9]Dust particles can carry adsorbed PCBs, which can settle into open sample vials or extracts.[9]
Solvents & Reagents Use high-purity, "distilled-in-glass" or POPs-analysis-grade solvents. Always test new solvent lots by concentrating a large volume (e.g., 500 mL to 1 mL) and analyzing it as a "solvent blank."[9]Lower-grade solvents may contain trace levels of PCBs or other interfering compounds from the manufacturing or packaging process.
Glassware Implement a rigorous, dedicated glassware cleaning protocol. Avoid using plastic containers or utensils wherever possible.PCBs can adsorb onto glass surfaces. Improperly cleaned glassware from previous, potentially more concentrated, samples is a major source of cross-contamination.[10][11]
Sample Collection & Handling Tools Use pre-cleaned, certified sample containers. Minimize sample exposure to ambient air and potential sources of contamination during collection and processing.[11]Contamination can be introduced in the field or during initial sample handling before the sample even reaches the analytical laboratory.
Instrumentation Check for carryover by injecting a solvent blank immediately after a high-concentration sample or calibration standard. Replace septa, liners, and syringes regularly.Contaminants can build up in the GC injection port, column, or MS source, leading to signal carryover in subsequent runs.

Q3: How do I properly select and qualify solvents for ultra-trace PCB analysis?

Solvent purity is non-negotiable. Always purchase the highest grade available (e.g., pesticide residue grade, HRGC grade). However, never trust a solvent's purity based solely on the label. A new bottle or lot must be qualified in-house.

The rationale is that "trace level" for a manufacturer may still be significantly higher than your analytical detection limits. The only way to ensure a solvent is clean enough for your specific application is to test it under your own method's conditions.

Troubleshooting Guide: Contamination Issues

This section addresses specific problems in a question-and-answer format to guide your troubleshooting process.

Q: I've detected PCB 121 in my procedural/method blank. What is my first step?

A: A detection in your method blank confirms a contamination issue within your laboratory process, as the blank should contain everything except the sample matrix.[12][13] The key is to systematically isolate the source. Do not discard the blank data; it is a critical piece of your quality control.

Here is a logical workflow to diagnose the issue:

G start PCB 121 Detected in Method Blank check_data 1. Verify Data - Is it a true peak? - Correct congener identification? start->check_data check_solvent 2. Analyze Solvent Blank - Concentrate a large volume of the solvent used and analyze. check_data->check_solvent Data is valid solvent_contam Source Identified: Contaminated Solvent Lot. Quarantine lot and test new solvent. check_solvent->solvent_contam PCB 121 Detected solvent_clean Solvent is Clean check_solvent->solvent_clean No Detection check_glassware 3. Re-extract Blank - Use glassware from a different cleaning batch or re-clean with validated protocol. solvent_clean->check_glassware glassware_contam Source Identified: Contaminated Glassware. Review and validate cleaning protocol. check_glassware->glassware_contam Blank is now clean glassware_clean Glassware is Clean check_glassware->glassware_clean Blank still contaminated check_instrument 4. Check for Carryover - Inject multiple solvent blanks directly into the instrument. glassware_clean->check_instrument instrument_contam Source Identified: Instrument Carryover. Clean injector, trim column, perform maintenance. check_instrument->instrument_contam PCB 121 Detected instrument_clean Instrument is Clean check_instrument->instrument_clean No Detection check_environment 5. Investigate Environment - Review sample handling procedures. - Were samples left open? - Check for nearby sources. instrument_clean->check_environment final_res Source Identified: Ambient/Procedural Contamination. Improve sample handling protocols. check_environment->final_res

Caption: A decision tree for troubleshooting PCB 121 contamination in method blanks.

Q: My results for duplicate samples are not consistent. Could this be a contamination issue?

A: Yes, inconsistent results between duplicates can absolutely be caused by random, intermittent contamination. If one sample is accidentally contaminated while the other is not, you will see poor reproducibility.

However, you must also consider other causes:

  • Sample Heterogeneity : If PCB 121 is not evenly distributed throughout the sample matrix (e.g., soil, tissue), different subsamples will naturally have different concentrations. Ensure your homogenization procedure is validated.

  • Inconsistent Extraction Efficiency : Procedural variations can lead to different recoveries. The use of isotope-labeled internal standards, added before extraction, is critical to correct for these differences.[10]

  • Analyst Technique : Subtle differences in technique between analysts, or even by the same analyst on different days, can introduce variability.

To diagnose, analyze a laboratory control sample (LCS) or a certified reference material (CRM) in duplicate. Because these samples are homogenous, poor reproducibility points directly to a procedural or contamination issue rather than sample heterogeneity.

Core Protocols for Contamination Control

Adherence to validated, rigorous protocols is the cornerstone of trustworthy trace analysis.

Protocol 1: Rigorous Cleaning of Glassware for PCB Trace Analysis

This protocol is designed to sequentially remove contaminants of varying polarities. The principle is to use a series of solvents to ensure that both water-soluble and non-polar, lipophilic residues (like PCBs) are effectively removed.

Materials:

  • Phosphate-free laboratory detergent

  • Deionized (DI) water

  • Methanol (high-purity)

  • Acetone (high-purity)

  • Dichloromethane (DCM) or Hexane (high-purity)

  • Aluminum foil

Procedure:

  • Initial Wash : Manually wash glassware with hot water and phosphate-free detergent. Use brushes to scrub all surfaces.

  • Hot Water Rinse : Rinse thoroughly with hot tap water (at least 3 times) to remove all detergent residue.

  • DI Water Rinse : Rinse with deionized water (3 times) to remove mineral deposits from tap water.

  • Solvent Rinse Sequence : Perform the following rinses in a fume hood. Coat the entire inner surface of the glassware with each solvent.

    • Rinse with methanol to remove residual water and polar contaminants.

    • Rinse with acetone to bridge the miscibility gap between methanol and the non-polar solvent.

    • Rinse with dichloromethane or hexane to remove non-polar contaminants like PCBs.[10]

  • Drying : Air-dry in a controlled environment (e.g., a clean oven at 105°C) that is not used for other purposes. Do not use towels.

  • Baking (Optional but Recommended) : After drying, bake the glassware (excluding volumetric flasks) in a muffle furnace at 450-500°C for at least 4 hours. This will pyrolyze any remaining organic residues. Caution : Ensure the furnace is properly vented to avoid contaminating the lab environment with PCB vapors.[10] Repeated baking can create active sites on the glass, so this step should be balanced with the risk of contamination.[10]

  • Storage : After cooling, immediately cover all openings with clean aluminum foil (dull side facing the opening). Store in a clean, designated cabinet away from potential contamination sources.

Protocol 2: Preparation and Analysis of Quality Control (QC) Samples

QC samples are your validation system. They demonstrate that your entire process, from extraction to analysis, is free from contamination and under control.

Types of Blanks:

  • Solvent Blank : An aliquot of the solvent used for sample dilution, injected directly. This checks for contamination in the final solvent and the instrument.

  • Method Blank (or Procedural Blank) : An aliquot of a clean matrix (e.g., purified sand or sodium sulfate for soil/sediment) that is carried through the entire analytical procedure, including extraction, concentration, and cleanup, alongside the actual samples.[12] This is the most critical blank for assessing laboratory contamination.

  • Field Blank : A clean sample matrix taken to the sampling site, exposed to the environment, and transported back to the lab with the field samples. This assesses contamination during sampling and transport.

Procedure for Method Blank Preparation:

  • To a pre-cleaned extraction vessel, add an amount of inert, clean matrix (e.g., 10g of baked sodium sulfate) that is representative of the sample weight.

  • Add all internal and surrogate standards that are added to the real samples.

  • Process the blank using the exact same reagents, solvents, glassware, and instrumentation as the unknown samples in the batch.

  • The final blank extract should be treated identically to the sample extracts.

  • Analyze the method blank before analyzing any samples in the batch. The acceptance criterion should be that no target analytes are detected above the method detection limit (MDL) or a pre-defined threshold (e.g., 1/10th of the reporting limit).

Visual Workflow: Sample Handling to Minimize Contamination

The following diagram outlines the critical control points in the sample handling workflow. Adhering to this process minimizes the introduction of contaminants at each step.

Caption: A workflow diagram highlighting key contamination control points.

By implementing these rigorous protocols, troubleshooting guides, and quality control measures, you can build a self-validating system that ensures the defensibility and accuracy of your trace analysis data for PCB 121.

References

  • RayPCB. (n.d.). What are the Most Effective Ways to Clean PCB? Retrieved from RayPCB. [Link]

  • Wonderful PCB. (n.d.). Step-by-Step Guide to Cleaning PCBs for Beginners. Retrieved from Wonderful PCB. [Link]

  • TSTRONIC. (2025, October 15). PCB cleaning for electronics – how to clean PCBs and circuit boards for reliable performance. Retrieved from TSTRONIC. [Link]

  • OMNI International Blog. (2025, January 6). How to Reduce Sample Contamination. Retrieved from OMNI International. [Link]

  • Leadsintec. (2023, December 13). How to control the quality of pcb. Retrieved from Leadsintec. [Link]

  • ALBA PCB Group. (2020, February 22). Reduce the ionic contamination of PCBs. Retrieved from ALBA PCB Group. [Link]

  • U.S. Environmental Protection Agency. (2025, November 12). How to Test for PCBs and Characterize Suspect Materials. Retrieved from US EPA. [Link]

  • Pace Analytical. (n.d.). Testing for Polychlorinated Biphenyls (PCBs). Retrieved from Pace Analytical. [Link]

  • Circuits DIY. (2025, July 18). How To Clean A PCB Safely And Effectively: Step-by-Step Guide For Beginners And Pros. Retrieved from Circuits DIY. [Link]

  • U.S. Environmental Protection Agency. (2021, July 1). Method 1628 Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue. Retrieved from EPA. [Link]

  • UNITAR. (n.d.). Procedure for the Analysis of Persistent Organic Pollutants in Environmental and Human Matrices to Implement the Global Monitoring Plan. Retrieved from UNITAR. [Link]

  • HELCOM. (n.d.). Guidelines for the determination of persistent organic compounds (POPs) in seawater. Retrieved from HELCOM. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from ATSDR. [Link]

  • MDPI. (n.d.). Environmental Monitoring and Analysis of Persistent Organic Pollutants. Retrieved from MDPI. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 4. CHEMICAL AND PHYSICAL INFORMATION. Retrieved from ATSDR. [Link]

  • ALLPCB. (2025, August 19). Troubleshooting PCBs Like a Pro: A Step-by-Step Guide Using Diagnostic Tools. Retrieved from ALLPCB. [Link]

  • Wevolver. (2025, March 19). Cleaning Circuit Boards: A Complete Guide for Engineers and Technical Professionals. Retrieved from Wevolver. [Link]

  • Sood, B. (2022, August 22). Workshop G : PRINTED CIRCUIT BOARD INSPECTION AND QUALITY CONTROL. NASA Goddard Space Flight Center. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Study of Polychlorinated Biphenyl (PCB) Contamination in Buildings Emissions from Selected Primary and Secondary Sources. Retrieved from EPA. [Link]

  • Qual-Pro. (2025, May 23). Top 5 Quality Control Methods in PCB Assembly. Retrieved from Qual-Pro. [Link]

  • Millennium Circuits Limited. (2024, December 3). PCB Issue Guide: PCB Failure Analysis and Common Issues. Retrieved from Millennium Circuits Limited. [Link]

  • Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from Wikipedia. [Link]

  • Spectroscopy Online. (2024, February 1). How to Optimize Environmental Sample Preparation and Analysis. Retrieved from Spectroscopy Online. [Link]

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  • Wikipedia. (n.d.). PCB congener list. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2025, August 6). (PDF) Using Procedural Blanks to Generate Analyte-Specific Limits of Detection for Persistent Organic Pollutants Based on GC-MS Analysis. Retrieved from ResearchGate. [Link]

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  • PCBasic. (2024, November 30). PCB and PCBA Quality Control | A Comprehensive Guide. Retrieved from PCBasic. [Link]

  • Puget Sound Institute. (n.d.). PCB Symposium. Retrieved from Puget Sound Institute. [Link]

  • Sierra Circuits. (2021, January 27). PCB Ionic Contamination Analysis. Retrieved from Sierra Circuits. [Link]

  • ResearchGate. (2025, August 5). A Simple Analytical Method for Trace Polychlorinated Biphenyls (PCBs) in Insulating Oil. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. Retrieved from NCBI. [Link]

  • CLU-IN. (n.d.). A Handbook for Determining the Sources of PCB Contamination in Sediments. Retrieved from CLU-IN. [Link]

  • ResearchGate. (2025, August 6). (PDF) Use of Large Pieces of Printed Circuit Boards for Bioleaching to Avoid 'Precipitate Contamination Problem' and to Simplify Overall Metal Recovery. Retrieved from ResearchGate. [Link]

  • Sierra Circuits. (2022, December 28). How to Troubleshoot and Repair Your PCB. Retrieved from Sierra Circuits. [Link]

  • TOPFASTPCBA. (2023, July 4). Quality Control in PCB Manufacturing. Retrieved from TOPFASTPCBA. [Link]

  • CLU-IN. (n.d.). Generating the Right Data: Determination of Aroclors Versus PCB Congeners. Retrieved from CLU-IN. [Link]

  • YouTube. (2023, June 8). #1 How To Quality Test PCB ft. PCBWAY | #pcbcupid. Retrieved from YouTube. [Link]

  • Aismalibar. (2025, August 12). The Ultimate Guide to PCB Failure Analysis: Causes, Prevention, and Troubleshooting. Retrieved from Aismalibar. [Link]

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Navigating the Stability of 2,3,4',5,6-Pentachlorobiphenyl (PCB 114) Stock Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and ensuring the stability of 2,3,4',5,6-Pentachlorobiphenyl (PCB 114) stock solutions. This guide is designed for researchers, scientists, and drug development professionals who work with this and other polychlorinated biphenyl congeners. Here, we will delve into the critical aspects of solvent selection, solution preparation, storage conditions, and stability verification to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for preparing 2,3,4',5,6-Pentachlorobiphenyl (PCB 114) stock solutions?

A1: The selection of an appropriate solvent is paramount for the stability of your PCB 114 stock solution. Due to their non-polar nature, PCBs are readily soluble in non-polar organic solvents.[1] For PCB 114, the recommended solvents are high-purity, pesticide-grade isooctane and hexane .[2] These solvents are favored for their chemical inertness and compatibility with common analytical techniques such as gas chromatography (GC).

Causality Behind the Choice:

  • Polarity Match: The non-polar nature of isooctane and hexane aligns well with the hydrophobicity of PCBs, ensuring good solubility.

  • Chemical Inertness: These alkanes are less likely to react with the chlorinated biphenyl structure, minimizing the risk of solvent-induced degradation.

  • Volatility: Their volatility is suitable for analytical methods that require solvent evaporation and sample concentration. For such procedures, the use of a higher-boiling "keeper" solvent like nonane can be beneficial to prevent the complete evaporation of the sample and loss of the analyte.

Q2: What is the recommended procedure for preparing a PCB 114 stock solution from a neat (pure) standard?

A2: Preparing an accurate and stable stock solution requires meticulous technique and adherence to safety protocols. The following is a step-by-step guide based on best practices and established methods like the US EPA Method 8082A.[2]

Experimental Protocol: Preparation of a 100 µg/mL PCB 114 Stock Solution

Materials:

  • Neat 2,3,4',5,6-Pentachlorobiphenyl (PCB 114) standard

  • Pesticide-grade isooctane or hexane

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Analytical balance (readable to at least 0.01 mg)

  • Glass Pasteur pipettes or syringes

  • Amber glass vials with PTFE-lined caps for storage

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Safety First: Conduct all work in a well-ventilated fume hood. PCBs are toxic, and appropriate handling precautions must be taken.

  • Weighing the Standard: Accurately weigh approximately 10 mg of the neat PCB 114 standard onto a clean, tared weighing paper or directly into a 100 mL volumetric flask.

  • Dissolving the Standard: Add a small amount of isooctane or hexane to the volumetric flask to dissolve the PCB 114 completely. Gently swirl the flask to ensure complete dissolution.

  • Bringing to Volume: Once the standard is fully dissolved, carefully add the solvent to the 100 mL mark on the volumetric flask. Use a Pasteur pipette or syringe for the final additions to ensure accuracy.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. The label should include the compound name (2,3,4',5,6-Pentachlorobiphenyl), CAS number (74472-39-2), concentration (100 µg/mL), solvent, preparation date, and the name of the preparer.[3] Store the solution as recommended in the storage section below.

Q3: What are the optimal storage conditions for PCB 114 stock solutions to ensure long-term stability?

A3: Proper storage is crucial to prevent degradation and maintain the integrity of your stock solution. The general guidelines for storing chlorinated hydrocarbon solutions are as follows:

ParameterRecommendationRationale
Temperature 4°CRefrigeration slows down potential degradation reactions.
Light Exposure Store in the dark (amber vials)PCBs can undergo photolytic degradation when exposed to UV light.[4]
Container Amber glass vials with PTFE-lined capsAmber glass protects from light, and PTFE liners are chemically resistant, preventing leaching of contaminants from the cap.

According to US EPA Method 612, stock solutions of chlorinated hydrocarbons should be replaced after six months, or sooner if quality control checks indicate a problem.[5] However, with proper storage, PCBs are known to be very stable in solution for extended periods.

Q4: How can I verify the stability of my PCB 114 stock solution over time?

A4: Regular verification of your stock solution's concentration is a critical component of laboratory quality assurance. This can be achieved by:

  • Comparison to a Freshly Prepared Standard: Prepare a new stock solution from the neat standard and compare its response to the stored solution using your analytical method (e.g., GC-MS or GC-ECD).

  • Comparison to a Certified Reference Material (CRM): If available, analyze a CRM of known concentration alongside your stored stock solution.

  • Monitoring for Degradation Products: Analyze the stock solution for the appearance of new peaks that could indicate degradation. A possible degradation pathway for pentachlorobiphenyls is dechlorination.

A quality control chart should be maintained to track the concentration of the stock solution over time. If the concentration deviates by a predetermined amount (e.g., ±10%) from the initial value, the stock solution should be discarded and a new one prepared.

Troubleshooting Guide

This section addresses common issues that researchers may encounter with their PCB 114 stock solutions.

Issue 1: Precipitation of the Analyte in the Stock Solution
  • Symptom: Visible solid material in the vial, especially after storage at low temperatures.

  • Possible Causes:

    • Exceeding Solubility Limit: The concentration of the stock solution may be too high for the chosen solvent, particularly at lower storage temperatures.

    • Solvent Evaporation: If the vial is not sealed properly, solvent evaporation can lead to an increase in the concentration of the analyte, causing it to precipitate.

    • Use of an Inappropriate Solvent: While unlikely with isooctane or hexane, using a less suitable solvent could lead to precipitation.

  • Solutions:

    • Gentle Warming and Sonication: Gently warm the solution to room temperature and sonicate for a few minutes to try and redissolve the precipitate.

    • Dilution: If precipitation persists, it may be necessary to prepare a new, more dilute stock solution.

    • Verify Vial Seal: Ensure that the vial caps are securely tightened to prevent solvent evaporation.

Issue 2: Gradual Decrease in Analyte Concentration Over Time
  • Symptom: Quality control checks show a consistent decline in the concentration of the stock solution.

  • Possible Causes:

    • Degradation: Although PCBs are generally stable, slow degradation can occur over long periods, especially if not stored properly (e.g., exposure to light). Photodegradation is a known pathway for PCB degradation in organic solvents.[4]

    • Adsorption to Container Walls: While less common with glass vials, adsorption of the analyte onto the container surface can occur.

    • Leaching from the Vial: Components from the glass vial, such as sodium ions, can leach into the solution, potentially altering the pH and promoting degradation.

  • Solutions:

    • Strict Adherence to Storage Conditions: Ensure solutions are stored at 4°C in the dark.

    • Use High-Quality Vials: Employ high-quality amber glass vials from reputable manufacturers to minimize leaching and adsorption.

    • Prepare Fresh Solutions: Adhere to the recommended replacement schedule (e.g., every six months) or as dictated by your quality control data.

Issue 3: Appearance of Extraneous Peaks in the Chromatogram
  • Symptom: Analysis of the stock solution reveals unexpected peaks that were not present initially.

  • Possible Causes:

    • Solvent Impurities: The solvent used may contain impurities that become more apparent over time or after concentration steps.

    • Contamination: The solution may have been contaminated during preparation or use.

    • Degradation Products: The new peaks could be degradation products of PCB 114.

    • Leaching from Septa or Vials: Contaminants can leach from the vial's cap septa or the glass itself.

  • Solutions:

    • Use High-Purity Solvents: Always use pesticide-grade or equivalent high-purity solvents.

    • Implement Clean Handling Techniques: Use clean glassware and avoid introducing any potential contaminants.

    • Analyze a Solvent Blank: Run a sample of the solvent alone to check for impurities.

    • Use High-Quality Consumables: Select vials and caps with septa that are known to be low in leachable impurities.

Visualizing the Workflow

To aid in understanding the process of preparing and verifying the stability of your PCB 114 stock solution, the following workflow diagram is provided.

Workflow for PCB 114 Stock Solution Management cluster_prep Preparation cluster_storage Storage cluster_verification Verification & Use prep_start Start: Need for PCB 114 Stock Solution weigh Weigh Neat Standard prep_start->weigh dissolve Dissolve in High-Purity Solvent (Isooctane or Hexane) weigh->dissolve volume Bring to Final Volume in Volumetric Flask dissolve->volume homogenize Homogenize Solution volume->homogenize transfer Transfer to Amber Vial with PTFE-lined Cap homogenize->transfer store Store at 4°C in the Dark transfer->store qc_check Periodic QC Check (e.g., monthly) store->qc_check compare Compare to Fresh Standard or CRM qc_check->compare evaluate Evaluate Stability: Concentration & Purity compare->evaluate use Use in Experiments evaluate->use Stable discard Discard and Prepare New Solution evaluate->discard Unstable use->qc_check

Caption: Workflow for the preparation, storage, and stability verification of PCB 114 stock solutions.

References

  • United States Environmental Protection Agency. (1984).
  • United States Environmental Protection Agency. (2021, July). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue.
  • Understanding Accelerated Life Testing (ALT) in PCB Reliability Analysis. (2023, September 19).
  • Solvents in PCB Manufacturing: The Chemistry Behind Circuit Boards. (2025, March 5).
  • Gorbunova, T. I., Saloutin, V. I., & Chupakhin, O. N. (2023). Photolytic transformations of polychlorobiphenyls. Russian Chemical Bulletin, 72(12), 2769-2790.
  • National Center for Biotechnology Information. (n.d.). 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 107.
  • Leaching of lead from solder material of waste printed circuit boards (PCBs). (2025, August 6).
  • PubChem. (n.d.). Pcb 126.
  • Use of standards and reference materials in the measurement of chlorinated hydrocarbon residues: chemistry workbook.
  • ExPlus. (n.d.).
  • Opperhuizen, A., & Gobas, F. A. (1988). Aqueous Solubility of Polychlorinated Biphenyls Related to Molecular Structure. Environmental Science & Technology, 22(6), 646–652.
  • Preparing Your Printed Circuit Board Design for Submission. (2025, December 9).
  • Photodegradation behaviors of polychlorinated biphenyls in methanol by UV-irradiation: Solvent adducts and sigm
  • Sierra Circuits. (n.d.). IPC-1601 A: PCB Handling and Storage Guidelines.
  • AccuStandard. (n.d.).
  • Leaching studies for the recovery of metals from the waste printed circuit boards (PCBs).
  • Effectiveness of acidic deep eutectic solvents in recovery of hazardous base metals from waste printed circuit boards. (2025, June 26).
  • Highly Accelerated Life Testing (HALT) for Printed Circuit Boards (PCBs): A Comprehensive Guide.
  • Wh
  • Waters Corporation. (n.d.). Control Method-Related Data Quality Risks During Chromatographic Analysis with Fit-for-Purpose, High Quality Vials.
  • Maryland Department of the Environment. (2021, November 9). REPORTING REQUIREMENTS FOR TOTAL PCBs (PCB CONGENERS BY EPA METHOD 1668C rev. 11/09/2021.
  • CHEMICAL AND PHYSICAL INFORM
  • Procedures for quantitating chlorin
  • NextPCB. (2025, September 15).
  • Photocatalytic Degradation of Dielectric Mineral Oil with PCBs Content Coupled with Algae Tre
  • STANDARD OPERATING PROCEDURE FOR POLYCHLORINATED BIPHENYLS (PCBs) BY METHOD 8082A PHILIS SOP L-A-401 Rev.
  • Effect of Solvent Pre-Treatment on the Leaching of Copper During Printed Circuit Board Recycling. (2025, May 1).
  • Novi AMS. (n.d.).
  • Epec's Blog. (2023, January 24). Guidelines For Designing a Printed Circuit Board.
  • The Comparative Photodegradation Activities of Pentachlorophenol (PCP) and Polychlorinated Biphenyls (PCBs) Using UV Alone and TiO2-Derived Photocatalysts in Methanol Soil Washing Solution.
  • A Handbook for Determining the Sources of PCB Contamin
  • Northwest Engineering Solutions. (2022, June 15).
  • MDPI. (2026, January 28).
  • Tatariants, M., Yousef, S., Sidaraviciute, R., Denafas, G., & Bendikiene, R. (2017). Characterization of waste printed circuit boards recycled using a dissolution approach and ultrasonic treatment at low temperatures. RSC Advances, 7(66), 41753-41761.
  • Sood, B. (2019, May 14). Focus on PCB Quality to Drive Reliability. NASA Technical Reports Server.
  • United States Environmental Protection Agency. (n.d.). 1,1'-Biphenyl, 2,2',3,4,5-pentachloro- - Substance Details - SRS.
  • PCB Storage Requirements.
  • Lead leaching behaviors during panel-funnel glass waste separation from cathode-ray tube glass using thermosol, acid etching or mechanical cutting methods.
  • DSP-Systems. (n.d.). PCB Standards and Standard Mixtures.
  • HELCOM. (n.d.).
  • Feranec, R. (2025, October 8). 40+ Tips to Design PCB Boards for Mass Manufacturing. YouTube.
  • Remediation of Polychlorinated Biphenyls (PCBs)
  • AccuStandard. (n.d.). 3,3',4,4',5-Pentachlorobiphenyl CAS # 57465-28-8.
  • United States Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs)
  • Rowsum.com. (n.d.).
  • AccuStandard. (n.d.). 2,2',4,5,5'-Pentachlorobiphenyl CAS # 37680-73-2.
  • LGC Standards. (n.d.). PCB No. 50 100 µg/mL in Hexane.

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Technical Support Center: Resolving Peak Tailing for Chlorinated Biphenyls in Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for gas chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues specifically with chlorinated biphenyls (PCBs). As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deep understanding of the underlying causes and a logical framework for troubleshooting. Symmetrical, sharp peaks are fundamental for accurate quantification and reliable data, and this guide will equip you with the expertise to achieve them.

Section 1: Troubleshooting Guide for PCB Peak Tailing

This section is structured in a question-and-answer format to address specific scenarios you might encounter in your laboratory. We will explore the problem, identify the probable causes, and provide detailed, actionable solutions.

Q1: Why are my PCB peaks tailing, while other non-polar compounds in my analysis have a good shape?

This is a classic symptom that points towards a chemical interaction issue rather than a physical problem with your GC system. The specific nature of PCBs makes them particularly susceptible to this phenomenon.

Probable Cause: Active Sites in the GC Flow Path

Chlorinated biphenyls, with their electron-rich aromatic rings, are highly polarizable. This makes them prone to interacting with "active sites" within your GC system. These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the injector liner, glass wool packing, or the inlet of the capillary column. When a PCB molecule interacts with these sites, its journey through the column is momentarily delayed, leading to a skewed or "tailing" peak shape. This issue is often more pronounced after routine maintenance, like cleaning the injector or replacing a liner with a lower quality one, which can expose fresh active sites[1].

Solution: A Systematic Approach to Deactivating Your System

The key to resolving this issue is to identify and neutralize these active sites. Follow this protocol to ensure an inert flow path for your analytes.

Step 1: Evaluate and Replace the Injector Liner The injector liner is the first point of contact for your sample and a primary source of activity.

  • Action: Replace your current liner with a high-quality, deactivated liner. Modern deactivation technologies provide a more robust and inert surface compared to older methods[2].

  • Causality: A properly deactivated liner masks the silanol groups on the glass surface, preventing interactions with PCBs. The choice of liner geometry is also crucial; for splitless injections, common in trace PCB analysis, a single taper liner often provides the best performance by focusing the sample onto the column[3].

Table 1: Comparison of Common GC Inlet Liners for PCB Analysis

Liner TypeDeactivationGeometryBest ForRationale
Standard BorosilicateNoneStraightNot Recommended for PCBsExposed silanols will cause significant peak tailing.
Silanized (DMDCS)SilylationVariousGoodA common deactivation method, but can be less durable over time.
Ultra InertProprietarySingle Taper w/ WoolExcellentDesigned for trace analysis of active compounds; provides a highly inert surface. The wool aids in vaporization and traps non-volatile residues.
FrittedProprietarySingle TaperExcellentThe sintered glass frit provides a uniform surface for vaporization and can have a longer lifetime than wool-packed liners[3].

Step 2: Perform Column Inlet Maintenance If a new, high-quality liner doesn't solve the problem, the activity may be at the head of your analytical column.

  • Action: Trim the first 10-20 cm of your column.

  • Causality: The front end of the column can accumulate non-volatile matrix components or have its stationary phase damaged, exposing active sites on the fused silica tubing. Trimming this section removes the contamination and exposes a fresh, inert surface[4][5].

Protocol 1: How to Properly Trim a Capillary GC Column

  • Gather Your Tools: You will need a high-quality ceramic scoring wafer or a diamond-tipped scribe, and a low-power magnifier.

  • Score the Column: Gently draw the scoring wafer across the column tubing at a 90-degree angle. Do not apply excessive pressure; a light touch is sufficient to create a score.

  • Break the Column: Hold the column on either side of the score and gently flex it away from the scored side. It should break cleanly.

  • Inspect the Cut: Use the magnifier to inspect the end of the column. The cut should be a clean, flat, 90-degree surface with no jagged edges or shards[6][7]. A poor cut can cause turbulence, leading to peak tailing for all compounds[7].

  • Reinstall the Column: Reinstall the column in the injector, ensuring the correct depth as specified by your instrument manufacturer.

Step 3: Condition the System Sometimes, even with inert components, residual activity can persist. Conditioning the system can help to passivate these remaining sites.

  • Action: Perform several injections of a high-concentration PCB standard or a derivatizing agent.

  • Causality: This process, sometimes called "priming," effectively saturates the active sites, making them unavailable for interaction with the analytes in your actual samples[1].

Q2: All of my peaks, including PCBs and internal standards, are showing significant tailing. Where do I start?

When all peaks in a chromatogram are tailing, it typically points to a physical or mechanical issue in the GC system, rather than a specific chemical interaction[7]. The problem is likely affecting the fundamental flow of the carrier gas.

Probable Cause: Flow Path Disruption or Dead Volume

A disruption in the carrier gas flow path can cause turbulence, and "unswept" or "dead" volumes can trap analyte molecules, which then bleed out slowly into the column, causing tailing peaks[8]. The most common culprits are an improper column installation or a leak.

Solution: A Logical Troubleshooting Workflow

Use the following workflow to systematically diagnose and resolve the issue.

dot

Troubleshooting_Flow_Path Start All Peaks Tailing Check_Leak Step 1: Check for Leaks (Inlet, Fittings) Start->Check_Leak Leak_Found Fix Leak (Tighten fittings, replace septum/ferrules) Check_Leak->Leak_Found Yes No_Leak No Leak Detected Check_Leak->No_Leak No End Problem Resolved Leak_Found->End Check_Cut Step 2: Inspect Column Cut (Is it a clean 90° cut?) No_Leak->Check_Cut Bad_Cut Re-cut Column (Follow Protocol 1) Check_Cut->Bad_Cut No Good_Cut Cut is Good Check_Cut->Good_Cut Yes Bad_Cut->End Check_Install Step 3: Verify Column Installation (Correct depth in inlet/detector?) Good_Cut->Check_Install Bad_Install Re-install Column (Consult instrument manual) Check_Install->Bad_Install No Good_Install Installation is Correct Check_Install->Good_Install Yes Bad_Install->End Investigate_Contamination Suspect Severe Contamination (See Q3) Good_Install->Investigate_Contamination

Caption: Troubleshooting workflow for universal peak tailing.

Q3: My PCB peak shapes are good at the start of an analytical sequence but degrade over time. What is causing this?

This progressive degradation is a strong indicator of system contamination from your sample matrix.

Probable Cause: Accumulation of Non-Volatile Residue

If your samples contain non-volatile or semi-volatile matrix components (e.g., lipids, humic acids), these can accumulate in the injector liner or at the head of the column with each injection[4]. This residue can either mask the stationary phase, leading to poor chromatography, or break down at high temperatures, creating new active sites that cause tailing.

Solution: Proactive Maintenance and Method Optimization

1. Implement a Routine Maintenance Schedule: Don't wait for problems to appear. Proactive maintenance is key.

Table 2: Recommended Inlet Maintenance Schedule for PCB Analysis

ComponentClean Matrix (e.g., drinking water)Dirty Matrix (e.g., soil, tissue)Rationale
Septum Every 100-150 injectionsEvery 50-75 injectionsA cored septum can be a source of leaks and contamination.
Liner Every 150-200 injectionsEvery 25-50 injectionsThe liner is the primary site of matrix deposition.
Gold Seal As needed (during liner change)Every liner changeA contaminated seal can be a source of activity and leaks.
Column Trim As needed (if performance degrades)Every 100-150 injectionsRemoves non-volatile residue that has passed the liner.

2. Optimize Your Injection Parameters: Ensure your injection technique isn't contributing to the problem.

  • Avoid Overloading: Injecting too large a volume can cause "backflash," where the sample vapor expands beyond the volume of the liner and contaminates other parts of the inlet[2]. Use a solvent expansion calculator to determine the maximum appropriate injection volume for your liner and conditions.

  • Optimize Splitless Hold Time: For splitless injections, the split vent is closed for a set period to allow the entire sample to be transferred to the column. If this time is too short, you can lose analytes. If it's too long, you get a broad, tailing solvent peak that can interfere with early eluting compounds[9]. A typical starting point is a hold time that allows the liner volume to be swept 1.5-2 times by the carrier gas[9].

3. Enhance Sample Preparation: The most effective way to prevent matrix effects is to remove the interfering compounds before injection[10]. Techniques like Solid Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) are highly effective for cleaning up complex environmental or biological samples for PCB analysis.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the best type of GC column for PCB analysis? A: A low-polarity, low-bleed 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms) is the most common and recommended choice. These columns provide excellent resolution for PCB congeners and are thermally stable, which is important for the temperature programs used in PCB analysis[11][12]. Using an "Ultra Inert" version of this phase is highly recommended to minimize analyte interaction and ensure the best peak shapes[11].

Q: Can the carrier gas flow rate affect peak tailing? A: Yes, but it's usually not the primary cause. An excessively low flow rate can increase the time analytes spend in the system, potentially increasing their interaction with any active sites and broadening peaks[13]. Conversely, a very high flow rate can decrease separation efficiency. It is best to operate at the optimal flow rate for your column dimensions, which is typically around 1.2 mL/min for a 0.25 mm ID column with helium carrier gas[11].

Q: How do I know if my system is truly inert? A: A good way to test the inertness of your system is to inject a test mix that includes sensitive, active compounds (e.g., 2,4-dinitrophenol, pentachlorophenol). If these compounds exhibit significant tailing or a complete loss of response, it indicates that your system has active sites that will also affect the analysis of PCBs.

Q: Could my solvent choice be causing peak tailing? A: Yes, particularly in splitless injections. Using a solvent with a boiling point that is too low for the initial oven temperature can lead to poor "solvent focusing." The solvent should condense at the head of the column, creating a narrow band that traps the PCB analytes. If the solvent doesn't focus properly, the initial analyte band will be broad, which can be misinterpreted as tailing[9]. Ensure your initial oven temperature is at least 10-20°C below the boiling point of your solvent.

Q: What is column bleed and can it cause issues? A: Column bleed is the natural degradation of the stationary phase at high temperatures, which can lead to a rising baseline. While it doesn't directly cause peak tailing, a high level of bleed indicates that the stationary phase is degrading, which could expose active sites on the fused silica tubing underneath, leading to tailing for active compounds like PCBs. Using a low-bleed ("ms") column is crucial for minimizing this effect.

References

  • YouTube. (2025, March 14).
  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
  • Element Lab Solutions.GC Inlet Maintenance.
  • ResearchGate. (2015, April 21). How do I solve this problem with our GC system in peak response?
  • Element Lab Solutions.Troubleshooting GC peak shapes.
  • Chromatography Forum. (2005, December 16). Tails in PCBs analysis.
  • Agilent.Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS.
  • Element Lab Solutions.GC Diagnostic Skills I | Peak Tailing.
  • Sigma-Aldrich.
  • Agilent. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting.
  • LCGC International. (2018, August 13). Optimizing Splitless GC Injections.
  • Agilent.GC Analysis Workshop- Inlet Design & Troubleshooting.
  • Patsnap Eureka. (2025, September 22). Optimizing GC-MS Carrier Gas Flow for Peak Shape.
  • Agilent. (2020, February 11). Techniques for Avoiding Unexpected Problems in LC and GC Analysis.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating 4-hydroxy-2,3,4',5,6-pentachlorobiphenyl (4-OH-PCB-117) as a Superior Biomarker for 2,3,4',5,6-Pentachlorobiphenyl (PCB-114) Exposure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for a More Precise Assessment of PCB Exposure

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that continue to pose a significant threat to human health due to their bioaccumulation and toxic effects, including neurotoxicity and endocrine disruption.[1][2] Traditionally, exposure to specific PCB congeners, such as 2,3,4',5,6-Pentachlorobiphenyl (historically referred to as PCB-114, but more accurately PCB-117), has been assessed by measuring the parent compound in biological matrices. However, this approach may not fully capture the toxicological impact, as PCBs are metabolized in the body to various derivatives, including hydroxylated PCBs (OH-PCBs).[3][4] These metabolites are not merely excretory products; they can exhibit greater biological activity and toxicity than their parent compounds.[2][5] This guide presents a comprehensive comparison of a promising new biomarker for PCB-117 exposure, its hydroxylated metabolite 4-hydroxy-2,3,4',5,6-pentachlorobiphenyl (4-OH-PCB-117), against the conventional method of measuring the parent PCB-117. We will delve into the scientific rationale, provide detailed validation protocols, and present a comparative analysis of their performance.

The Scientific Rationale: Why 4-OH-PCB-117 is a More Revealing Biomarker

The biotransformation of PCBs is primarily mediated by the cytochrome P450 (CYP) monooxygenase system, a superfamily of enzymes responsible for metabolizing a wide range of xenobiotics.[6][7] The metabolism of PCBs, including PCB-117, involves the introduction of a hydroxyl group, leading to the formation of various OH-PCB isomers.[3][4]

The primary advantages of using 4-OH-PCB-117 as a biomarker over its parent compound include:

  • Enhanced Toxicological Relevance: OH-PCBs have been shown to be more potent than their parent congeners in various toxicological assays.[2][5] They can interfere with thyroid hormone transport and exhibit estrogenic or anti-estrogenic activities, making them critical molecules in understanding the health risks associated with PCB exposure.[2]

  • Potential for Higher Concentrations and Retention: While hydroxylation is a step towards excretion, certain OH-PCBs can bind to transport proteins like transthyretin, leading to their retention in the blood and potentially higher concentrations than the parent PCB in certain biological compartments.[4]

  • A More Direct Measure of Metabolic Activation: Measuring the metabolite provides a more direct indication of the metabolic processes that may be linked to the toxic effects of the parent compound.

The metabolic pathway from PCB-117 to its hydroxylated metabolites is a critical aspect of its toxicology. While the specific CYP isozymes responsible for the hydroxylation of PCB-117 have not been definitively identified in all species, it is known that CYP2B and CYP3A subfamilies are involved in the metabolism of other PCBs.[6]

PCB_117 2,3,4',5,6-Pentachlorobiphenyl (PCB-117) CYP_Enzymes Cytochrome P450 (e.g., CYP2B, CYP3A) PCB_117->CYP_Enzymes Biotransformation Metabolites Hydroxylated Metabolites CYP_Enzymes->Metabolites Four_OH_PCB_117 4-OH-PCB-117 (Major Metabolite) Metabolites->Four_OH_PCB_117 Other_OH_PCBs Other OH-PCB-117 Isomers (e.g., 2'-OH, 3'-OH) Metabolites->Other_OH_PCBs Excretion Conjugation & Excretion Four_OH_PCB_117->Excretion Other_OH_PCBs->Excretion

Figure 1: Simplified metabolic pathway of PCB-117 to its hydroxylated metabolites.

Comparative Analysis: 4-OH-PCB-117 vs. PCB-117

The selection of a biomarker is contingent on its analytical performance and its ability to provide meaningful biological information. Below is a comparison of key performance characteristics for the analysis of 4-OH-PCB-117 and PCB-117.

Feature4-OH-PCB-117 (New Biomarker)PCB-117 (Conventional Biomarker)Justification & Causality
Toxicological Relevance HighModerateOH-PCBs often exhibit greater biological activity and are more directly linked to toxic endpoints.[2][5]
Analytical Method GC-MS/MS (with derivatization), UPLC-MS/MSGC-MS/MSBoth are amenable to mass spectrometric detection, but OH-PCBs require special consideration due to their polarity.[8][9]
Limit of Detection (LOD) pg/mL to ng/mL range in serum/plasma[9]pg/L to ng/kg range in various matrices[10]LODs are method-dependent but are generally in the low pg/mL range for both, allowing for detection in environmentally exposed populations.
Typical Concentrations 0.0002 to 1.6 ng/g wet weight in human serum/plasma (for total OH-PCBs)[10]Median sum of four common PCBs (including 118) in NHANES participants (2001-2004) was 71 ng/g lipid.[11]Concentrations are highly variable depending on exposure levels and population. Direct comparative studies are needed for a precise ratio.
Sample Preparation More complex (requires extraction, cleanup, and derivatization for GC-MS)[8]Relatively straightforward (extraction and cleanup)[12]The hydroxyl group increases polarity, necessitating derivatization to improve volatility for GC-MS analysis. UPLC-MS/MS can sometimes circumvent this.[9]
Commercial Standard AvailableReadily AvailableThe availability of a certified reference standard is a prerequisite for quantitative analysis and method validation.[13]

Experimental Protocols: A Validated Workflow for Biomarker Quantification

The validation of a new biomarker assay is a critical process to ensure the reliability and reproducibility of the data.[14] Below, we provide detailed, step-by-step methodologies for the quantification of 4-OH-PCB-117 in human serum using both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Workflow Overview

cluster_prep Sample Preparation cluster_gcms GC-MS/MS Analysis cluster_uplcms UPLC-MS/MS Analysis Sample 1. Human Serum Sample Spike 2. Spike with Internal Standard Sample->Spike Extraction 3. Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Derivatization 4a. Derivatization (e.g., with diazomethane) Extraction->Derivatization For GC-MS/MS Cleanup 4b. Protein Precipitation/Cleanup Extraction->Cleanup For UPLC-MS/MS GC_Separation 5a. GC Separation Derivatization->GC_Separation MSMS_Detection_GC 6a. MS/MS Detection GC_Separation->MSMS_Detection_GC Data_Analysis 7. Data Analysis & Quantification MSMS_Detection_GC->Data_Analysis UPLC_Separation 5b. UPLC Separation Cleanup->UPLC_Separation MSMS_Detection_UPLC 6b. MS/MS Detection UPLC_Separation->MSMS_Detection_UPLC MSMS_Detection_UPLC->Data_Analysis

Figure 2: General analytical workflow for 4-OH-PCB-117 quantification.

Protocol 1: GC-MS/MS Analysis of 4-OH-PCB-117 in Human Serum

This protocol is a synthesized methodology based on established procedures for OH-PCB analysis.[8]

1. Sample Preparation and Extraction:

  • To 1 mL of human serum in a glass tube, add an appropriate amount of a labeled internal standard (e.g., ¹³C₁₂-4-OH-PCB-117).

  • Add 1 mL of 1 M HCl and 3 mL of a 1:1 mixture of isopropanol and hexane.

  • Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper organic layer to a new glass tube.

  • Repeat the extraction of the aqueous layer twice with 3 mL of hexane.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in 100 µL of toluene.

  • Add 500 µL of freshly prepared diazomethane in diethyl ether. (Caution: Diazomethane is explosive and toxic. Handle with extreme care in a well-ventilated fume hood).

  • Allow the reaction to proceed for at least 3 hours at 4-8°C.[8]

  • Evaporate the solvent to approximately 100 µL under a gentle stream of nitrogen.

3. Cleanup:

  • Add 1 mL of concentrated sulfuric acid to the derivatized extract for lipid removal. Vortex and centrifuge.

  • Transfer the upper organic layer to a new tube.

  • Further cleanup can be performed using a silica gel column.

4. GC-MS/MS Analysis:

  • Gas Chromatograph (GC):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 200°C at 20°C/min, then to 300°C at 5°C/min, and hold for 5 min.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the methylated 4-OH-PCB-117 and its labeled internal standard need to be determined experimentally.

Protocol 2: UPLC-MS/MS Analysis of 4-OH-PCB-117 in Human Plasma

This protocol is a synthesized methodology based on established procedures for the analysis of OH-PCBs by LC-MS/MS.[9][15]

1. Sample Preparation:

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., ¹³C₁₂-4-OH-PCB-117).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Analysis:

  • Ultra-Performance Liquid Chromatograph (UPLC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[15]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A linear gradient from 75% to 95% B over 5 minutes, followed by a ramp to 98% B.[16]

    • Flow Rate: 0.2 mL/min.[16]

    • Injection Volume: 10 µL.[16]

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for 4-OH-PCB-117 and its labeled internal standard need to be determined experimentally.

Conclusion: Embracing a More Advanced Biomarker for a Clearer Toxicological Picture

The validation and adoption of 4-OH-PCB-117 as a biomarker for PCB-117 exposure represents a significant advancement in the field of toxicology and environmental health. While the analytical methods for its detection are more complex than those for the parent compound, the wealth of toxicologically relevant information it provides justifies the additional effort. By measuring the metabolite, researchers and clinicians can gain a more accurate understanding of the potential health risks associated with PCB exposure. This guide provides a foundational framework for the validation of 4-OH-PCB-117, empowering the scientific community to move towards a more precise and biologically meaningful assessment of PCB exposure.

References

  • Tehrani, R., & Van Aken, B. (2014). Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. Environmental Science & Pollution Research, 21(10), 6334–6345. [Link]

  • Grimm, F. A., Hu, D., Kania-Korwel, I., Lehmler, H. J., Ludewig, G., Hornbuckle, K. C., ... & Robertson, L. W. (2015). Hydroxylated and Sulfated Metabolites of Commonly Observed Airborne Polychlorinated Biphenyls Display Selective Uptake and Toxicity in N27, SH-SY5Y, and HepG2 Cells. Environmental health perspectives, 123(11), 1165–1173. [Link]

  • Machala, M., Vondráček, J., Bláha, L., Ciganek, M., & Neča, J. (2001). Toxicity of hydroxylated and quinoid PCB metabolites: inhibition of gap junctional intercellular communication and activation of aryl hydrocarbon and estrogen receptors in hepatic and mammary cells. Chemical research in toxicology, 14(4), 467–474. [Link]

  • Wang, R., Zhang, S., Tang, S., Jin, Y., & Zhang, Q. (2022). New Perspectives on the Risks of Hydroxylated Polychlorinated Biphenyl (OH-PCB) Exposure: Intestinal Flora α-Glucosidase Inhibition. Toxics, 10(4), 159. [Link]

  • Park, J. S., Linderholm, L., Charles, M. J., Athanasiadou, M., Petrik, J., Kocan, A., ... & Hertz-Picciotto, I. (2008). Polychlorinated Biphenyls and Their Hydroxylated Metabolites (OH-PCBs) in Pregnant Women from Eastern Slovakia. Environmental Health Perspectives, 116(3), 346–352. [Link]

  • Yamazaki, H., Inui, H., & Yabu, M. (2022). Differences in Enantioselective Hydroxylation of 2,2′,3,6-Tetrachlorobiphenyl (CB45) and 2,2′,3,4′,6-Pentachlorobiphenyl (CB91) by Human and Rat CYP2B Subfamilies. Environmental Science & Technology, 56(15), 10839–10848. [Link]

  • Kania-Korwel, I., Shaikh, N., & Lehmler, H. J. (2019). Toxicokinetics of Chiral PCB 136 and its Hydroxylated Metabolites in Mice with a Liver-Specific Deletion of Cytochrome P450 Reductase. Chemical research in toxicology, 32(6), 1143–1152. [Link]

  • O'Sullivan, G., & Sandau, C. D. (2013). Exploring technical aspects of biomarker assays: verification, validation and pre-analytical variables. Cancer Epidemiology, Biomarkers & Prevention, 22(12), 2149–2156. [Link]

  • Grimm, F. A., Lehmler, H. J., He, X., Robertson, L. W., & Duffel, M. W. (2020). Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum. Chemical research in toxicology, 33(12), 3012–3021. [Link]

  • Quinete, N., Kraus, T., & Esser, A. (2017). Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs)in Blood Plasma by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Quadrupole Mass Spectrometry. Journal of Analytical Toxicology, 41(7), 614–622. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Berger, U., Oehme, M., & Girardin, L. (2004). Determination of hydroxylated polychlorinated biphenyls (HO-PCBs) in blood plasma by high-performance liquid chromatography-electrospray ionization-tandem quadrupole mass spectrometry. Analytical and bioanalytical chemistry, 378(5), 1339–1347. [Link]

  • Quinete, N., Esser, A., & Kraus, T. (2016). Occurrence and distribution of PCB metabolites in blood and their potential health effects in humans: A review. *Environment international, 92, 289–302. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Polychlorinated Biphenyls (PCBs). [Link]

  • Zhai, G., Li, X., & Schnoor, J. L. (2014). Inhibition of Cytochromes P450 and the Hydroxylation of 4-Monochlorobiphenyl in Whole Poplar. Environmental science & technology, 48(14), 8116–8123. [Link]

  • Zhai, G., Lehmler, H. J., & Schnoor, J. L. (2011). Identification of a novel hydroxylated metabolite of 2,2′,3,5′,6-pentachlorobiphenyl formed in whole poplar plants. Environmental science & technology, 45(13), 5649–5655. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Polychlorinated Biphenyls (PCBs) | Biomonitoring. [Link]

  • Baker, E. S., Burnum-Johnson, K. E., Ibrahim, Y. M., Orton, D. J., Monroe, M. E., Kelly, R. T., ... & Smith, R. D. (2017). Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS. Analytical and bioanalytical chemistry, 409(25), 5947–5956. [Link]

  • Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]

  • Lee, J. W., Glickman, R. D., & Lee, J. S. (2010). Biomarker Assay Validations – A Time for Change?. Drug Development and Delivery, 10(5), 44-49. [Link]

  • Goto, T., Yabu, M., Inui, H., & Fujii, K. (2021). Enhanced metabolism of 2,3′,4,4′,5- pentachlorobiphenyl (CB118) by bacterial cytochrome P450 monooxygenase mutants of Bacill. Journal of Hazardous Materials, 403, 123616. [Link]

  • Agilent Technologies. (2014). LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]

  • Khan, A. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. protocols.io. [Link]

  • Michopoulos, F., Lai, L., Gika, H., Theodoridis, G., & Wilson, I. (2009). UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction. Journal of proteome research, 8(4), 2114–2121. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Shimadzu. (n.d.). GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes Dioxin. [Link]

  • Kania-Korwel, I., & Lehmler, H. J. (2016). TOXICOKINETICS OF CHIRAL POLYCHLORINATED BIPHENYLS ACROSS DIFFERENT SPECIES—A REVIEW. Environmental toxicology and chemistry, 35(9), 2133–2147. [Link]

  • Li, Y., Wu, Q., & Li, W. (2021). Compartmentalization and Excretion of 2, 4, 6-Tribromophenol Sulfation and Glycosylation Conjugates in Rice Plants. Environmental science & technology, 55(15), 10476–10485. [Link]

  • Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155–1162. [Link]

  • Grimm, F. A., Martinez, A., Kania-Korwel, I., Lehmler, H. J., He, X., Robertson, L. W., & Duffel, M. W. (2015). Chemical structures of PCB sulfates, OH-PCBs, and T 4. PCB sulfates used in this study were synthesized as ammonium salts. [Link]

Sources

Publish Comparison Guide: Structural Confirmation of PCB 117 (2,3,4',5,6-Pentachlorobiphenyl) via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a definitive protocol for the structural confirmation of 2,3,4',5,6-Pentachlorobiphenyl (PCB 117) , distinguishing it from its co-eluting isomers (PCB 116, PCB 85) using 2D NMR spectroscopy.

Executive Summary: The Isomer Challenge

In environmental toxicology and drug development, precise congener identification is critical because toxicity varies drastically with chlorine substitution patterns. PCB 117 (2,3,4',5,6-Pentachlorobiphenyl) presents a specific analytical challenge:

  • GC-MS Limitation: It frequently co-elutes with PCB 116 (2,3,4,5,6-PeCB) and PCB 85 (2,2',3,4,4'-PeCB) on standard capillary columns (e.g., DB-5), making mass spectrometry insufficient for definitive identification [1].

  • 1D NMR Limitation: While 1D 1H NMR can identify symmetry, signal overlap in the aromatic region (7.0–7.6 ppm) often obscures the specific substitution pattern without connectivity data.

The Solution: This guide details a self-validating 2D NMR protocol (COSY, HSQC, HMBC, NOESY) that unambiguously solves the structure of PCB 117 by exploiting its unique symmetry and lack of inter-ring proton correlations.

Comparative Analysis: 2D NMR vs. Alternatives

FeatureMethod A: GC-MS (Standard) Method B: 1D 1H NMR Method C: 2D NMR (Recommended)
Primary Output Molecular Mass / Retention TimeChemical Shift / IntegrationAtom-to-Atom Connectivity / Spatial Proximity
Isomer Specificity Low (Co-elution of 116/117/85)Medium (Symmetry inference)High (Definitive structural proof)
Sample Requirement Micrograms (Destructive)Milligrams (Non-destructive)Milligrams (Non-destructive)
Structural Insight Substituent count onlyProton count & symmetryThrough-bond & Through-space mapping
Validation Level Requires analytical standardsInferentialSelf-Validating (Ab Initio)

Structural Analysis of PCB 117

To design the NMR experiment, we must first predict the spin systems based on the structure 2,3,4',5,6-Pentachlorobiphenyl .

Predicted Spin Systems
  • Ring A (2,3,5,6-tetrachloro substituted):

    • Symmetry: Symmetric around the C1-C4 axis.

    • Protons: Single proton at position 4 (H4 ).

    • Pattern: Singlet (1H) .

    • Environment: Flanked by two chlorines (C3, C5). Expected chemical shift: ~7.60 ppm (deshielded).

  • Ring B (4'-chloro substituted):

    • Symmetry: Symmetric around the C1'-C4' axis (assuming fast rotation).

    • Protons: H2'/H6' (equivalent) and H3'/H5' (equivalent).

    • Pattern: AA'BB' System (appears as two "doublets" or higher-order multiplets).

    • Coupling: Ortho coupling (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       Hz).
      
Distinction from Isomers[1][2]
  • Vs. PCB 116 (2,3,4,5,6-PeCB): PCB 116 has no protons on Ring A and a monosubstituted phenyl ring (5H multiplet) on Ring B. 1D NMR easily distinguishes this.

  • Vs. PCB 85 (2,2',3,4,4'-PeCB): Asymmetric. Shows complex multiplets (AMX patterns). 2D NMR is required to prove the specific 2,3,5,6 vs 2,3,4,6 arrangement if 1D is ambiguous.

Experimental Protocol: 2D NMR Workflow

Step 1: Sample Preparation
  • Solvent: Dissolve 2–5 mg of the isolate in 600 µL of CDCl3 (Chloroform-d) or C6D6 (Benzene-d6). Note: Benzene-d6 often provides better resolution for aromatic isomers due to the ASIS effect.

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Step 2: Acquisition Parameters

Run the following sequence in order.

  • 1D 1H NMR:

    • Objective: Establish proton count and symmetry.

    • Expectation: 1 Singlet (H4), 2 "Doublets" (Ring B). Total integral ratio 1:2:2.

  • COSY (Correlation Spectroscopy):

    • Objective: Identify the spin network of Ring B.

    • Expectation: Cross-peak between H2'/H6' and H3'/H5'. No correlation for the H4 singlet.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: Assign protons to their directly attached carbons (C-H).

    • Expectation: H4 correlates to a carbon at ~130-135 ppm. Ring B protons correlate to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: Connect the pieces (Long-range C-H coupling).

    • Key Correlation: H4 (Ring A) should show correlations to C2/C6 (chlorinated, quaternary) and C1 (bridge).

  • NOESY (Nuclear Overhauser Effect Spectroscopy) - CRITICAL:

    • Objective: Confirm the 2,6-dichloro substitution on Ring A.

    • Logic: In PCB 117, the ortho positions of Ring A (2,6) are occupied by Chlorine. Therefore, there are NO protons on Ring A close to the bridge.

    • Expectation:Absence of NOE cross-peaks between Ring B protons (H2'/H6') and any Ring A proton.

    • Contrast: If the molecule were PCB 118 (2,3',4,4',5) or similar with a proton at position 2 or 6, a strong NOE would be observed between rings.

Decision Logic & Visualization

The following diagram illustrates the self-validating logic path for confirming PCB 117.

PCB_Identification Start Unknown PCB Isolate Step1 1. Acquire 1D 1H NMR Start->Step1 Check1 Check Proton Signals Step1->Check1 Result116 5H Multiplet (Monosubstituted Ring) Likely PCB 116 Check1->Result116 Multiplet Result85 5H Complex Pattern (Asymmetric) Likely PCB 85 Check1->Result85 Asymmetric Result117 1 Singlet + 2 Doublets (AA'BB') Symmetric Structure Check1->Result117 Singlet + AA'BB' Step2 2. Acquire NOESY Spectrum Result117->Step2 Check2 Inter-ring NOE? Step2->Check2 NOE_Yes Strong NOE (H-H proximity) Implies Ortho-H on Ring A NOT PCB 117 Check2->NOE_Yes Detected NOE_No NO Inter-ring NOE Implies 2,6-Cl Substitution Check2->NOE_No Absent Step3 3. Acquire HMBC NOE_No->Step3 Final CONFIRMED: PCB 117 (2,3,4',5,6-Pentachlorobiphenyl) Step3->Final H4 -> C2/C6/C1

Caption: Logical workflow for distinguishing PCB 117 from isomers using 1D and 2D NMR spectral features.

Data Reference: Expected NMR Parameters

The following table summarizes the expected chemical shifts and correlations for PCB 117 in CDCl3.

PositionProtonngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(ppm) approx.[1][2][3][4]
MultiplicityCOSY CorrelationHMBC Correlation (Key)
Ring A H4 7.60 Singlet (s)NoneC2, C6 (Cl-C), C1 (Bridge)
Ring B H2', H6' 7.25 Doublet (d)H3', H5'C1', C4', C3', C5'
Ring B H3', H5' 7.45 Doublet (d)H2', H6'C1', C4'

*Note: Ring B protons appear as an AA'BB' system. While often resembling doublets, they are technically higher-order multiplets. The chemical shift of H4 is significantly deshielded due to the flanking chlorines.

References

  • United States Environmental Protection Agency (EPA). (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/LRMS. Washington, D.C. Link

  • National Institute of Standards and Technology (NIST). (2023). PCB 117 Mass Spectrum and Retention Data. NIST Chemistry WebBook, SRD 69. Link

  • PubChem. (2024). 2,3,4',5,6-Pentachlorobiphenyl (PCB 117) Compound Summary. National Library of Medicine. Link

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts.[5] University of Wisconsin-Madison.[5] Link

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4',5,6-Pentachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,3,4',5,6-Pentachlorobiphenyl

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